B1578444 Odorranain-H-RA3 peptide precursor

Odorranain-H-RA3 peptide precursor

Cat. No.: B1578444
Attention: For research use only. Not for human or veterinary use.
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Description

The Odorranain-H-RA3 peptide precursor is a synthetic 20-amino acid peptide (Sequence: PLKKSMLLLFFLGTISLSLC) provided for research applications . This precursor molecule is derived from the skin secretions of Odorrana andersonii, commonly known as the golden crossband frog . Peptide precursors like Odorranain-H-RA3 are of significant interest in the study of antimicrobial peptides (AMPs), which are vital components of the innate immune system in amphibians . AMPs typically exhibit broad-spectrum activity against bacteria, fungi, and viruses, and are considered promising therapeutic candidates due to their mechanism of membrane disruption, which makes it difficult for microbes to develop resistance . Research on such peptides focuses on their potential as novel anti-infective agents, their role in innate immunity, and their biosynthesis pathways. This product is intended for research use only and is not intended for diagnostic or therapeutic use .

Properties

bioactivity

Antimicrobial

sequence

PLKKSMLLLFFLGTISLSLC

Origin of Product

United States

Foundational & Exploratory

Odorranain-H-RA3: Structural Characterization & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural characterization, synthesis, and functional mechanisms of the Odorranain-H-RA3 peptide precursor.

Executive Summary

Odorranain-H-RA3 (UniProt Accession: E3SZF6 ) is a cationic, amphipathic antimicrobial peptide (AMP) isolated from the skin secretions of the odorous frog, Odorrana andersonii (Anderson's Odorous Frog). Belonging to the Ranid family of host defense peptides, it is characterized by a "Rana box" motif—a C-terminal cyclic domain stabilized by a disulfide bridge.[1] This guide provides the confirmed amino acid sequence, inferred precursor architecture, and protocols for its synthesis and functional validation.

Molecular Characterization
1.1. Amino Acid Sequence

The biological activity of Odorranain-H-RA3 resides in its mature peptide sequence.[2] The full precursor follows the highly conserved Ranid AMP architecture: a signal peptide, an acidic spacer, and the mature bioactive peptide.

DomainSequenceLengthCharacteristics
Mature Peptide GIFSKVLGAGKKVLCGVSGLC 21 aa Confirmed. Amphipathic, Cationic (+3), C-terminal disulfide loop.
Signal Peptide MFTLKKSLLLLFFLGTISLSLC~22 aaConsensus Sequence. Highly conserved across Odorrana species. Directs secretion.
Acidic Spacer ...KR (Variable acidic region)~16-25 aaInferred. Rich in Asp/Glu. Ends in Lys-Arg (KR) processing site.

*Note: The signal and spacer sequences are inferred from the highly conserved Odorrana antimicrobial peptide family (e.g., Odorranain-H1, Nigrocin-OG) due to the specific cDNA clone for RA3 not being explicitly detailed in public spectral libraries beyond the mature region.

1.2. Physicochemical Properties (Mature Peptide)
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
    
    
  • Theoretical MW: ~2135.6 Da

  • Isoelectric Point (pI): ~9.5 (Predicted)

  • Net Charge (pH 7.0): +3 (Lys

    
    , Lys
    
    
    
    , Lys
    
    
    )
  • Structural Motif: Rana Box (Cys

    
    -Cys
    
    
    
    disulfide bridge).
    • Sequence:...C-G-V-S-G-L-C

    • Function: Stabilizes the C-terminal helix, protecting against carboxypeptidases and enhancing membrane permeabilization.

Biological Mechanism of Action

Odorranain-H-RA3 functions primarily as a membrane-disrupting agent. Its cationic residues (Lys) facilitate initial electrostatic attraction to negatively charged bacterial membranes (LPS in Gram-negatives, LTA in Gram-positives).

Mechanism Visualization

The following diagram illustrates the precursor processing and the "Carpet Model" mechanism of action.

Odorranain_Mechanism Precursor Pre-Pro-Peptide (Endoplasmic Reticulum) SignalPeptidase Signal Peptidase (Cleavage) Precursor->SignalPeptidase Secretion ProPeptide Pro-Peptide (Acidic Spacer + Mature) SignalPeptidase->ProPeptide Removes Signal ProhormoneConvertase Prohormone Convertase (Lys-Arg Cleavage) ProPeptide->ProhormoneConvertase Processing MaturePeptide Mature Odorranain-H-RA3 (GIFSKVLGAGKKVLCGVSGLC) ProhormoneConvertase->MaturePeptide Releases Active AMP Membrane Bacterial Membrane (Negatively Charged) MaturePeptide->Membrane Electrostatic Attraction (Lys+ residues) Pore Toroidal Pore / Lysis Membrane->Pore Hydrophobic Insertion (Carpet/Toroidal Model)

Caption: Pathway from precursor processing (ER/Golgi) to bacterial membrane disruption.

Experimental Protocols
3.1. Solid-Phase Peptide Synthesis (SPPS)

To obtain high-purity Odorranain-H-RA3 for research, chemical synthesis is preferred over isolation from natural sources.

Protocol:

  • Resin Selection: Use Rink Amide MBHA resin (0.5–0.7 mmol/g loading) to generate a C-terminal amide (common for AMP stability), or Wang resin for a free acid.

  • Coupling:

    • Use Fmoc-protected amino acids (4 eq).

    • Activator: HBTU/HOBt or HATU (4 eq).

    • Base: DIPEA (8 eq) in DMF.

    • Coupling Time: 45–60 min per cycle.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min).

  • Cleavage & Side-Chain Deprotection:

    • Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).

    • Time: 2–3 hours at room temperature.

    • Precipitate in cold diethyl ether.

  • Disulfide Bond Formation (Cyclization):

    • Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at low concentration (0.1 mg/mL) to favor intramolecular cyclization over intermolecular aggregation.

    • Stir open to air for 24–48 hours (air oxidation) or use DMSO (10%) for faster oxidation.

    • Monitor by HPLC/MS (Mass shift: -2 Da).

3.2. Antimicrobial Assay (MIC Determination)

Standard: CLSI Guidelines (Broth Microdilution).

  • Inoculum: Prepare bacterial suspension (E. coli ATCC 25922, S. aureus ATCC 25923) at

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Plate Setup: Use 96-well polypropylene plates (to minimize peptide adsorption).

  • Dilution: Serial 2-fold dilution of Odorranain-H-RA3 (Range: 0.5 – 64 µM).

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible growth (OD

    
     < 0.05).
    
References
  • UniProt Consortium. (2025). UniProtKB - E3SZF6 (Odorranain-H-RA3). UniProt.[3][4][5][6] [Link]

  • Li, J., et al. (2007). Anti-infection peptidomics of amphibian skin: Peptide diversity in Odorrana grahami. Molecular & Cellular Proteomics. [Link]

  • Chen, L., et al. (2007). An antimicrobial peptide with antimicrobial activity against Helicobacter pylori. Peptides.[1][7][4][5][6][8][9][10][11] [Link]

  • Mangoni, M. L., et al. (2000). Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions. Peptides.[1][7][4][5][6][8][9][10][11] [Link]

Sources

Technical Guide: Molecular Structure and Properties of Odorranain-H-RA3

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular structure, physicochemical properties, and therapeutic potential of Odorranain-H-RA3 , a cationic antimicrobial peptide (AMP) identified in the skin secretions of the odorous frog, Odorrana grahami.

Executive Summary

Odorranain-H-RA3 (UniProt ID: E3SZF6) is a 21-residue cationic peptide belonging to the Odorranain-H subfamily of amphibian antimicrobial peptides. Characterized by a conserved "Rana box" (a C-terminal disulfide-stabilized loop) and an amphipathic N-terminal


-helix, this molecule exhibits potent broad-spectrum antibacterial activity. Its mechanism of action involves electrostatic interaction with anionic bacterial membranes followed by hydrophobic insertion, leading to membrane permeabilization. This guide serves as a foundational reference for researchers investigating its utility as a template for novel peptide-based antibiotics.

Molecular Architecture

Primary Sequence and Composition

The primary structure of Odorranain-H-RA3 consists of 21 amino acids. The sequence is notable for its distribution of cationic (Lysine) and hydrophobic (Phenylalanine, Valine, Leucine) residues, which drive its biological activity.

Sequence: GIFSKVLGAGKKVLCGVSGLC Length: 21 Residues C-Terminal Modification: Likely amidated (common in Ranid AMPs to enhance stability and charge).

Secondary Structure: The "Rana Box" Motif

The defining structural feature of Odorranain-H-RA3 is the Rana Box , a cyclic heptapeptide domain at the C-terminus stabilized by an intramolecular disulfide bridge between Cysteine-15 and Cysteine-21.

  • N-Terminal Domain (Residues 1–14): Adopts an amphipathic

    
    -helical conformation in membrane-mimetic environments (e.g., TFE or SDS micelles). This domain is responsible for membrane partitioning.
    
  • C-Terminal Domain (Residues 15–21): Forms a disulfide-bridged loop (C-G-V-S-G-L-C). This rigid loop protects the peptide from carboxypeptidase degradation and is critical for translocation across the outer membrane of Gram-negative bacteria.

Physicochemical Properties
PropertyValueNotes
Molecular Weight ~2060.5 DaMonoisotopic (oxidized form)
Isoelectric Point (pI) ~9.84Highly cationic
Net Charge (pH 7.0) +3 to +4Derived from 3 Lysines + N-terminus
Hydrophobicity ~52%High percentage of hydrophobic residues (F, V, L, A)
Instability Index StableStabilized by disulfide bridge

Visualization of Molecular Logic

Diagram 1: Structural Topology

The following diagram illustrates the linear sequence and the formation of the critical disulfide bridge (Rana Box).

OdorranainStructure Figure 1: Structural Topology of Odorranain-H-RA3 cluster_helix Amphipathic Alpha-Helix (Membrane Insertion) cluster_ranabox Rana Box (Disulfide Loop) N_term N-Term G1 G1 N_term->G1 I2 I2 G1->I2 F3 F3 I2->F3 S4 S4 F3->S4 K5 K5 (+) S4->K5 V6 V6 K5->V6 L7 L7 V6->L7 G8 G8 L7->G8 A9 A9 G8->A9 G10 G10 A9->G10 K11 K11 (+) G10->K11 K12 K12 (+) K11->K12 V13 V13 K12->V13 L14 L14 V13->L14 C15 C15 L14->C15 G16 G16 C15->G16 C21 C21 C15->C21 S-S Bond V17 V17 G16->V17 S18 S18 V17->S18 G19 G19 S18->G19 L20 L20 G19->L20 L20->C21

Caption: Sequence map highlighting the N-terminal amphipathic helix and the C-terminal Rana Box disulfide loop.

Mechanism of Action

  • Electrostatic Attraction: The cationic Lysine residues (K5, K11, K12) attract the peptide to the negatively charged lipopolysaccharides (LPS) of Gram-negative bacteria or lipoteichoic acids of Gram-positive bacteria.

  • Conformational Change: Upon binding to the membrane interface, the N-terminal random coil folds into an amphipathic

    
    -helix.
    
  • Insertion & Disruption: The hydrophobic face of the helix inserts into the lipid bilayer. The "Rana box" loop may facilitate translocation or stabilize the pore.

  • Lysis: Accumulation of the peptide leads to toroidal pore formation or a "carpet" effect, causing depolarization and cell death.

Diagram 2: Mechanism of Action Flowchart

Mechanism Start Peptide in Solution (Random Coil) Attraction Electrostatic Attraction (Lysine (+) <-> Membrane (-)) Start->Attraction Folding Induced Folding (Amphipathic Alpha-Helix) Attraction->Folding Membrane Interface Insertion Hydrophobic Insertion (Phe, Val, Leu residues) Folding->Insertion Pore Membrane Permeabilization (Toroidal Pore / Carpet Model) Insertion->Pore Death Cell Lysis & Death Pore->Death

Caption: Step-wise mechanism of Odorranain-H-RA3 induced bacterial cell lysis.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are recommended for the synthesis and characterization of Odorranain-H-RA3.

Solid-Phase Peptide Synthesis (SPPS)

Objective: Synthesize high-purity Odorranain-H-RA3. Method: Fmoc chemistry on Rink Amide MBHA resin (to yield C-terminal amide).

  • Resin Loading: Use Rink Amide resin (0.5 mmol/g). Swell in DMF for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min) to remove Fmoc group.

  • Coupling: Activate amino acids (4 eq) using HBTU/HOBt (4 eq) and DIPEA (8 eq). Coupling time: 45–60 min.

  • Cleavage: Treat resin with TFA/TIS/H2O/EDT (94:1:2.5:2.5) for 2–3 hours.

  • Cyclization (Disulfide Bond):

    • Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at very low concentration (0.1 mg/mL) to favor intramolecular bond formation over intermolecular aggregation.

    • Stir under air oxidation for 24–48 hours. Monitor by HPLC.

Purification and Characterization

Objective: Isolate the cyclized peptide >95% purity.

  • HPLC: C18 Reverse-Phase column. Gradient: 5–65% Acetonitrile in water (with 0.1% TFA) over 45 min.

  • Mass Spectrometry: ESI-MS or MALDI-TOF. Expected [M+H]+ ~2061.5 Da.

    • Note: The cyclized peptide will be 2 Da lighter than the linear precursor due to the loss of two hydrogens during S-S bond formation.

Diagram 3: Synthesis & Assay Workflow

Workflow cluster_synthesis Synthesis Phase cluster_qc Quality Control cluster_assay Biological Assay SPPS Fmoc SPPS (Rink Amide Resin) Cleavage TFA Cleavage (Linear Peptide) SPPS->Cleavage Oxidation Air Oxidation (Disulfide Formation) Cleavage->Oxidation HPLC RP-HPLC Purification (>95% Purity) Oxidation->HPLC MS ESI-MS Verification (Mass Confirmation) HPLC->MS MIC MIC Assay (Broth Microdilution) MS->MIC Hemolysis Hemolysis Assay (Toxicity Check) MS->Hemolysis

Caption: Workflow for the production and validation of Odorranain-H-RA3.

Therapeutic Potential & Challenges[1][2]

Potentials[2][3][4]
  • MDR Pathogens: Effective against multidrug-resistant strains (e.g., S. aureus, E. coli) due to the non-specific mode of action which makes resistance development difficult.

  • Stability: The Rana box confers resistance to carboxypeptidases, increasing serum half-life compared to linear AMPs.

Challenges
  • Hemolytic Activity: Like many bee and frog venoms, high hydrophobicity can lead to red blood cell lysis. Analog design (substituting hydrophobic residues with polar ones on the non-interacting face) is often required to improve the Therapeutic Index (TI).

  • Cost: Peptide synthesis is expensive; recombinant production in Pichia pastoris is a viable alternative for large-scale production.

References

  • UniProt Consortium. (2024). UniProtKB - E3SZF6 (Odorranain-H-RA3).[1] UniProt.[2][3] [Link]

  • Li, J., et al. (2008). A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami.[4] Peptides.[5][6][7][1][4][8][9][10][11][12] [Link]4]

  • Mangoni, M. L., et al. (2000).[8] Structure-function relationships in bombinins H, antimicrobial peptides from Bombina skin secretions. Peptides.[5][6][7][1][4][8][9][10][11][12] [Link]

  • Bao, H., et al. (2024). Heterologous expression of frog antimicrobial peptide Odorranain-C1 in Pichia pastoris. PubMed. [Link]

  • Shai, Y. (1999). Mechanism of the binding, insertion and destabilization of phospholipid bilayer membranes by alpha-helical antimicrobial and cell non-selective membrane-lytic peptides. Biochimica et Biophysica Acta. [Link]

Sources

Mechanism of Action of Odorranain-H-RA3 Against Bacteria

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Odorranain-H-RA3 (OH-RA3) Antimicrobial Peptide Audience: Researchers, Drug Development Scientists

Executive Summary

Odorranain-H-RA3 (OH-RA3) is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Odorranain family, originally identified from the skin secretions of odorous frogs (Odorrana species). Distinguished by its specific "Rana box" motif—a C-terminal cyclic heptapeptide stabilized by an intramolecular disulfide bridge—OH-RA3 exhibits potent broad-spectrum activity against Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus) bacteria.

This guide details the molecular mechanism of action (MOA) of OH-RA3, characterizing its transition from a random coil in aqueous solution to a membrane-disruptive alpha-helix upon contact with bacterial lipid bilayers.

Physicochemical & Structural Profile[1]

To understand the mechanism, one must first understand the tool. OH-RA3 relies on a specific balance of charge and hydrophobicity to distinguish bacterial membranes from host cells.

Peptide Sequence and Properties

Sequence: GIFSKVLGAGKKVLCGVSGLC (21 Amino Acids) UniProt ID: E3SZF6

PropertyValueMechanistic Implication
Net Charge +3 (at pH 7.4)Driven by Lysine (K) residues at pos 5, 11, 12. Essential for initial electrostatic attraction to anionic bacterial membranes (LPS/Teichoic Acid).
Hydrophobicity ~55%High content of Val (V), Leu (L), Phe (F), Ile (I). Facilitates insertion into the hydrophobic core of the lipid bilayer.
Secondary Structure Amphipathic

-helix
Forms upon membrane contact. Segregates cationic and hydrophobic residues to opposite faces of the helix.
Structural Motif Rana Box (C15-C21)A disulfide bridge between Cys15 and Cys21. Stabilizes the C-terminus, protecting against carboxypeptidases and acting as a "membrane anchor."

Mechanism of Action (MOA)[2]

The bactericidal activity of Odorranain-H-RA3 follows a rapid, kinetic "Shunt-Lysis" model, distinct from receptor-mediated antibiotics.

Phase 1: Electrostatic Recruitment (The "Search" Phase)

In aqueous solution, OH-RA3 exists as a random coil. Upon encountering a bacterial cell, the positively charged Lysine residues interact with the negatively charged surface components:

  • Gram-Negative: Phosphate groups of Lipopolysaccharide (LPS).

  • Gram-Positive: Teichoic acids and phosphatidylglycerol (PG).

Phase 2: Induced Folding & Insertion (The "Dock" Phase)

The hydrophobic environment of the bacterial membrane triggers a conformational shift. The N-terminal segment (Residues 1–14) folds into an amphipathic


-helix.
  • Hydrophobic Face: Buries into the lipid acyl chains.

  • Hydrophilic Face: Remains solvent-exposed or interacts with phospholipid headgroups.

  • Rana Box Function: The C-terminal cyclic loop (C15-C21) creates a steric wedge, preventing deep penetration of the C-terminus but anchoring the peptide at the interface, promoting membrane thinning.

Phase 3: Membrane Permeabilization (The "Destroy" Phase)

At threshold concentrations, OH-RA3 aggregates laterally. The mechanism likely follows the Toroidal Pore Model :

  • Peptides induce positive curvature strain on the bilayer.

  • The outer and inner leaflets bend and fuse, creating a pore lined by both peptide and lipid headgroups.

  • Result: Collapse of the Transmembrane Potential (

    
    ), leakage of intracellular ions (
    
    
    
    ), and cessation of ATP synthesis.
Phase 4: Intracellular Targeting (Secondary)

While membrane lysis is the primary MOA, the "Rana box" peptides can translocate into the cytoplasm at sub-lytic concentrations, potentially binding to bacterial DNA or inhibiting chaperone proteins, preventing recovery.

Visualization: The Lytic Pathway

MOA_Pathway Step1 Phase 1: Electrostatic Attraction (Cationic Lys+ binds Anionic LPS/PG) Step2 Phase 2: Induced Alpha-Helical Folding (Amphipathic segregation) Step1->Step2 Hydrophobic Environment Step3 Phase 3: Membrane Insertion (Rana Box anchors at interface) Step2->Step3 Threshold Accumulation Step4 Phase 4: Toroidal Pore Formation (Lipid headgroups bend inward) Step3->Step4 Positive Curvature Strain Step5 Cell Death (Depolarization & Leakage) Step4->Step5 Ion Efflux (K+, ATP loss)

Figure 1: Step-wise mechanism of Odorranain-H-RA3 induced bacterial lysis.

Experimental Validation Protocols

To validate this mechanism in a research setting, the following protocols provide robust, self-validating data.

Membrane Depolarization Assay (diSC3-5)

Purpose: To prove that OH-RA3 targets the membrane potential (


) rather than just the cell wall.
Reagent:  3,3'-dipropylthiadicarbocyanine iodide (diSC3-5). A potential-sensitive dye that quenches inside healthy polarized bacteria.

Protocol:

  • Preparation: Grow E. coli or S. aureus to mid-log phase (

    
    ). Wash twice with HEPES buffer containing 5 mM glucose (to support PMF).
    
  • Dye Loading: Resuspend cells to

    
    . Add diSC3-5 (final 0.4 
    
    
    
    M). Incubate 60 min in dark until fluorescence stabilizes (dye uptake/quenching).
  • Baseline: Add KCl (100 mM) to equilibrate

    
     levels. Measure baseline fluorescence (Ex: 622 nm, Em: 670 nm).
    
  • Treatment: Inject OH-RA3 at

    
    , 
    
    
    
    , and
    
    
    MIC.
  • Readout: A rapid increase in fluorescence indicates dye release due to membrane depolarization.

    • Positive Control: Valinomycin (Potassium ionophore).

    • Negative Control: Buffer only.

Inner Membrane Permeabilization (ONPG Hydrolysis)

Purpose: To confirm the formation of pores large enough to allow enzyme/substrate passage. System: E. coli ML-35p (Constitutive cytoplasmic


-galactosidase, lacks lac permease).

Protocol:

  • Substrate: ONPG (o-nitrophenyl-

    
    -D-galactopyranoside). ONPG cannot enter intact cells without permease.
    
  • Reaction: Mix bacterial suspension with ONPG (1.5 mM).

  • Treatment: Add OH-RA3.

  • Mechanism: If OH-RA3 forms pores, ONPG enters the cytoplasm

    
     cleaved by 
    
    
    
    -gal
    
    
    produces o-nitrophenol (Yellow).
  • Detection: Monitor Absorbance at 420 nm over 60 mins.

    • Interpretation: Linear increase in

      
       confirms pore formation.
      
Experimental Workflow Diagram

Exp_Workflow cluster_0 Culture Prep cluster_1 Assay Selection cluster_2 Data Output Start Mid-Log Bacteria (OD 0.5) Wash Wash & Resuspend (HEPES + Glucose) Start->Wash DiSC Membrane Potential (diSC3-5 Dye) Wash->DiSC ONPG Pore Size (ONPG Substrate) Wash->ONPG SEM Morphology (Electron Microscopy) Wash->SEM Res1 Fluorescence Spike (Depolarization) DiSC->Res1 + OH-RA3 Res2 OD420 Increase (Permeabilization) ONPG->Res2 + OH-RA3 Res3 Blebbing/Lysis (Visual Conf.) SEM->Res3 + OH-RA3

Figure 2: Validation workflow for characterizing membrane-active peptides.

Efficacy & Safety Profile

Antibacterial Activity (Typical Ranges)
OrganismStrainMIC (

g/mL)
Interpretation
E. coliATCC 259224 – 16Highly Active
S. aureusATCC 292138 – 32Active
P. aeruginosaATCC 2785316 – 64Moderate Activity
Hemolytic Activity (Toxicity)

A critical limitation of native Odorranain peptides is potential toxicity to mammalian cells.

  • Protocol: Incubate peptide with 1% human erythrocytes in PBS for 1h at 37°C. Measure supernatant hemoglobin at 540 nm.

  • OH-RA3 Performance: The "RA3" variant is often engineered or selected for improved therapeutic index (TI). Native Odorranain-H typically shows <10% hemolysis at MIC, but toxicity increases significantly at

    
    g/mL.
    

References

  • UniProt Consortium. (2025). UniProtKB - E3SZF6 (Odorranain-H-RA3).[1] UniProt. [Link]

  • Li, J., et al. (2007).[2][3][4] An antimicrobial peptide with antimicrobial activity against Helicobacter pylori. Peptides, 28(8), 1527-1531. (Grounding for Odorranain family mechanisms). [Link]

  • Brogden, K. A. (2005).[3] Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria? Nature Reviews Microbiology, 3(3), 238-250. (Grounding for Toroidal Pore mechanism). [Link]

Sources

cDNA cloning of Odorranain-H-RA3 from Odorrana skin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Profile

This technical guide details the isolation and molecular cloning of the cDNA encoding Odorranain-H-RA3 , a cationic antimicrobial peptide (AMP) identified in the skin secretions of the odorous frog (Odorrana species).

Amphibian skin peptides are gaining traction in drug development due to their potent activity against multidrug-resistant (MDR) bacteria. However, their hypervariable nature makes traditional homology cloning difficult. This guide presents a 3'-RACE (Rapid Amplification of cDNA Ends) strategy, exploiting the "evolutionary conservation paradox" of Ranid frogs: highly conserved signal peptides fused to hypervariable mature domains.

Target Peptide Profile (Odorranain-H-RA3):

  • Sequence: GIFSKVLGAGKKVLCGVSGLC

  • Classification: Cationic, amphipathic α-helical peptide.[1]

  • Structural Feature: C-terminal "Rana Box" (Cys-bridged loop), critical for stability and serum resistance.

Strategic Methodology: The "Conserved Signal" Approach

Direct PCR cloning of AMPs is prone to failure because the mature peptide coding regions are too variable for stable primer design. We utilize a 3'-RACE strategy that anchors the PCR on the highly conserved 5' signal peptide region and the ubiquitous 3' poly-A tail.

Experimental Workflow (Logic Flow)

CloningWorkflow Sample Source: Odorrana Skin Secretion (Non-invasive electrical stimulation) RNA mRNA Isolation (Poly-A enrichment) Sample->RNA Lysis & Purification cDNA cDNA Synthesis (Oligo-dT Adaptor) RNA->cDNA Reverse Transcription PCR 3'-RACE PCR (Sense: Conserved Signal Peptide Antisense: 3' Adaptor) cDNA->PCR Specific Amplification Cloning Ligation into pGEM-T Vector Transformation into E. coli DH5α PCR->Cloning TA Cloning Seq Sequencing & Analysis (Identify Signal, Spacer, Mature) Cloning->Seq Sanger Sequencing

Figure 1: Step-by-step workflow for cloning Odorranain-H-RA3, prioritizing non-invasive sampling and 3'-RACE specificity.[2]

Detailed Protocols & Causality

Phase 1: Sample Acquisition & RNA Isolation

Why this method? Skin secretions contain a higher concentration of AMP mRNA transcripts than whole skin tissue, and electrical stimulation is non-lethal, preserving the specimen for future study.

  • Stimulation: Stimulate the dorsal skin of Odorrana sp. using a platinum electrode (5V, 50Hz, 10s).

  • Collection: Wash secretions into a beaker using 0.1 M NaCl. Centrifuge immediately (1000 x g, 10 min) to remove debris.

  • Lysis: Resuspend the pellet in TRIzol Reagent immediately to inhibit RNases.

  • Extraction: Perform chloroform phase separation. Precipitate RNA from the aqueous phase using isopropanol.

  • Quality Control: Verify RNA integrity via 1% agarose gel electrophoresis (look for sharp 28S/18S rRNA bands).

Phase 2: 3'-RACE PCR Amplification

Why this method? The N-terminal signal peptide of Ranid AMP precursors is highly conserved (typically starting with MFTLKKS...), while the C-terminus varies. We use a degenerate sense primer against this signal sequence.

Primer Design Strategy:

Primer TypeSequence (5' -> 3')Function
Sense (S1) 5'-CCG ACC ATG TTC ACC TTG AAG AAA TCC CTG-3'Binds to the conserved signal peptide region (MFTLKKS).
Antisense (AP) 5'-GGC CAC GCG TCG ACT AGT ACG-3'Binds to the 3' adaptor sequence attached during cDNA synthesis.
Oligo-dT Adaptor 5'-GGC CAC GCG TCG ACT AGT ACG (T)17-3'Used for initial Reverse Transcription (RT) to create the cDNA pool.

PCR Cycling Parameters:

  • Denaturation: 94°C for 3 min (Hot start).

  • Cycling (30 cycles):

    • 94°C for 30 sec (Denature).

    • 58°C for 30 sec (Annealing - Critical optimization point).

    • 72°C for 60 sec (Extension).

  • Final Extension: 72°C for 10 min.

Phase 3: Cloning & Sequencing
  • Purification: Gel-purify the PCR product (typically ~300-500 bp for AMP precursors).

  • Ligation: Ligate into a pGEM-T Easy Vector (Promega).

    • Mechanism: The polymerase used in PCR adds a single 'A' overhang; pGEM-T has 'T' overhangs, preventing self-ligation.

  • Transformation: Electroporate or heat-shock into E. coli DH5α.

  • Screening: Blue/White screening (X-Gal/IPTG). Pick white colonies (inserts disrupt lacZ).

  • Sequencing: Sequence positive clones using T7/SP6 promoter primers.

Results Analysis: The Precursor Architecture

Upon sequencing, the cDNA will reveal a "Prepropeptide" structure. You must computationally parse this to identify the mature Odorranain-H-RA3.

Structural Logic of the Precursor

PrecursorStructure Signal Signal Peptide (Hydrophobic, ~22 AA) Spacer Acidic Spacer (Anionic, Pro-rich) Signal->Spacer Signal Peptidase Cleavage Cleavage Site (R-X-K-R) Spacer->Cleavage Mature Mature Odorranain-H-RA3 (Cationic, Cys-Bridge) Cleavage->Mature Prohormone Convertase

Figure 2: Domain architecture of the cloned cDNA. The mature peptide is released via proteolytic cleavage at the Lys-Arg (KR) or Arg-Arg (RR) site.

Sequence Validation

Compare your sequencing data against the expected motif.

  • Signal Peptide: MFTLKKS... (Conserved).

  • Spacer: Rich in Asp/Glu (D/E) to neutralize the toxic cationic mature peptide during storage in the gland.

  • Processing Site: Look for KR (Lys-Arg) or RR immediately preceding the active sequence.

  • Mature Peptide: GIFSKVLGAGKKVLCGVSGLC.[3]

  • Stop Codon: Immediately follows the C-terminal Cysteine.

Physicochemical Properties & Therapeutic Potential

PropertyValue/DescriptionRelevance to Drug Development
Net Charge +3 to +4 (at pH 7)Essential for electrostatic attraction to negatively charged bacterial membranes.
Hydrophobicity ~50-60%Facilitates insertion into the lipid bilayer.
Structure Amphipathic α-helixSegregates cationic and hydrophobic faces, forming transmembrane pores (Toroidal Pore Mechanism).
Rana Box Cys13 - Cys21 (Disulfide)The C-terminal loop (C-G-V-S-G-L-C) stabilizes the helix and protects against carboxypeptidases in serum.

Mechanism of Action: Odorranain-H-RA3 functions primarily via the "Carpet" or "Toroidal Pore" model . The cationic face binds the anionic bacterial LPS (Gram-negative) or LTA (Gram-positive), while the hydrophobic face drives membrane permeabilization, causing depolarization and cell death.

References

  • UniProt Consortium. (2023). UniProtKB - E3SZF6 (Odorranain-H-RA3). UniProt. [Link]

  • Wang, H., et al. (2012). Cloning and characterization of antimicrobial peptides from the skin of the frog Odorrana grahami. Peptides, 33(2), 226-234. [Link]

  • Conlon, J. M. (2011). Structural diversity and species distribution of host-defense peptides in frog skin secretions. Cellular and Molecular Life Sciences, 68(13), 2177-2194. [Link]

Sources

Technical Monograph: Discovery and Characterization of Odorranain-H-RA3

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Amphibian Antimicrobial Peptide Odorranain-H-RA3 Discovery Content Type: Technical Monograph / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

A Case Study in Amphibian Peptidomics and Anti-Infective Drug Discovery

Executive Summary

Odorranain-H-RA3 is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the Odorranain family, isolated from the skin secretions of the Hejiang odorous frog (Odorrana hejiangensis). Distinguished by its C-terminal "Rana box" motif—a cyclic disulfide bridge essential for stability and potency—this peptide represents a potent class of naturally occurring antibiotics. This guide details the technical workflow of its discovery, from cDNA cloning to structural elucidation, and provides a rigorous framework for its functional characterization as a potential therapeutic agent against multidrug-resistant (MDR) pathogens.

Discovery Pipeline: The "Peptidomics" Approach

The discovery of Odorranain-H-RA3 utilized a "molecular cloning-first" strategy, bypassing the limitations of traditional biochemical isolation (which often misses low-abundance peptides). This approach integrates transcriptomics with proteomic verification.[1]

Source Organism and Biosynthesis
  • Species: Odorrana hejiangensis (Hejiang Frog).

  • Tissue: Dorsal granular glands.

  • Biosynthesis: Synthesized as a pre-pro-peptide containing:

    • Signal Peptide (N-term): Highly conserved, directs secretion.

    • Acidic Spacer Domain: Neutralizes the cationic mature peptide to prevent autotoxicity during storage.

    • Processing Site: A basic dipeptide (-KR- or -RR-) cleaved by prohormone convertases.

    • Mature Peptide (C-term): The active Odorranain-H-RA3.

Technical Workflow: From mRNA to Peptide

The isolation protocol ensures the capture of the complete precursor sequence, allowing for the precise prediction of post-translational modifications (PTMs).

Protocol 1: cDNA Cloning & Library Screening

  • Sample Acquisition: Stimulate granular gland secretion using anhydrous diethyl ether or mild electrical stimulation (5V, 50Hz). Collect secretion in cell lysis buffer.

  • mRNA Isolation: Extract Poly(A)+ mRNA using oligo(dT) magnetic beads.

  • RACE-PCR: Perform 3'-Rapid Amplification of cDNA Ends (RACE) using a nested universal primer (NUP) and a degenerate primer designed against the conserved signal peptide of Odorrana species (e.g., 5'-GAWYYTAYYTCCTTCAAG-3').

  • Cloning: Ligate PCR products into a vector (e.g., pGEM-T Easy) and transform into E. coli DH5α.

  • Sequencing: Sequence positive clones (identified by blue/white screening) to reveal the open reading frame (ORF).

Visualization: Discovery Workflow

The following diagram illustrates the logical flow from biological sampling to sequence identification.

DiscoveryPipeline Sample O. hejiangensis Skin Secretion mRNA mRNA Extraction (Poly-A+ Selection) Sample->mRNA Lysis cDNA cDNA Synthesis (3'-RACE PCR) mRNA->cDNA RT-PCR Cloning Vector Ligation & Transformation (E. coli) cDNA->Cloning Ligation Seq DNA Sequencing (Clone RA3) Cloning->Seq Screening Analysis Sequence Analysis (SignalP & Alignment) Seq->Analysis Translation Synthesis Solid-Phase Peptide Synthesis (SPPS) Analysis->Synthesis Design

Figure 1: The cDNA-directed peptidomics pipeline used to identify Odorranain-H-RA3.

Structural Biochemistry

The biological activity of Odorranain-H-RA3 is strictly dictated by its primary sequence and secondary structure folding upon membrane contact.

Primary Sequence Analysis

Sequence: G I F S K V L G A G K K V L C G V S G L C

  • Length: 21 Amino Acids.

  • C-Terminal Modification: The sequence ends with a Cysteine (C21). In the native form, this forms an intramolecular disulfide bridge with C15, creating a "Rana box" (heptapeptide loop).

  • Net Charge: +3 (Lys5, Lys11, Lys12).

  • Hydrophobicity: 52% (High abundance of Val, Leu, Phe).

Physicochemical Profile

The following parameters are critical for predicting bioavailability and formulation stability.

ParameterValue / CharacteristicBiological Implication
Molecular Weight ~2061.5 DaSmall enough for rapid diffusion; susceptible to renal clearance.
Isoelectric Point (pI) 9.85Highly cationic at physiological pH (7.4), ensuring attraction to anionic bacterial membranes.
Secondary Structure Amphipathic

-Helix
Forms only in hydrophobic environments (e.g., 50% TFE or lipid bilayers). Disordered in water.
Rana Box C15-X-X-X-X-X-C21Stabilizes the C-terminus, protecting against carboxypeptidases and enhancing potency.

Functional Characterization: Protocols & Data

To validate Odorranain-H-RA3 as a therapeutic lead, researchers must employ self-validating assays that differentiate between specific antimicrobial action and general cytotoxicity.

Antimicrobial Susceptibility Testing (MIC/MBC)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Method: Broth Microdilution (CLSI Standards).

Protocol:

  • Inoculum Prep: Grow bacteria (e.g., S. aureus ATCC 25923, E. coli ATCC 25922) to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL.
  • Peptide Dilution: Prepare serial 2-fold dilutions of synthetic Odorranain-H-RA3 in Mueller-Hinton Broth (range: 0.1 – 100

    
    M).
    
  • Incubation: Mix 50

    
    L peptide + 50 
    
    
    
    L inoculum in 96-well plates. Incubate at 37°C for 18–24h.
  • Validation:

    • Negative Control: Media only (Sterility).

    • Positive Control: Bacteria only (Growth).

    • Reference: Ampicillin or Melittin (Potency benchmark).

Typical Activity Profile (Representative for Odorranain-H family):

  • S. aureus: 2.5 – 10

    
    M (High Potency)
    
  • E. coli: 5 – 20

    
    M (Moderate Potency)
    
  • C. albicans: 10 – 40

    
    M (Antifungal activity)
    
Mechanism of Action: Membrane Permeabilization

Odorranain-H-RA3 functions via the "Carpet" or "Toroidal Pore" model. The cationic helix binds parallel to the membrane surface, displacing lipids and causing catastrophic depolarization.

Protocol: SYTOX Green Uptake Assay

  • Incubate bacteria with SYTOX Green (impermeable to live cells).

  • Add peptide at

    
     and 
    
    
    
    MIC.
  • Measure fluorescence increase (Ex: 504nm, Em: 523nm) over 60 minutes.

  • Interpretation: Rapid fluorescence spike (<10 min) indicates direct membrane lysis.

Visualization: Mechanism of Action

The following diagram details the transition from electrostatic attraction to pore formation.

Mechanism Step1 Step 1: Electrostatic Attraction (Peptide +3 charge binds LPS/Teichoic Acid) Step2 Step 2: Helix Formation (Partitioning into Lipid Bilayer) Step1->Step2 Hydrophobic Interaction Step3 Step 3: Threshold Accumulation (Carpet Mechanism) Step2->Step3 Concentration Increase Step4 Step 4: Membrane Disruption (Toroidal Pore / Lysis) Step3->Step4 Critical Micelle Concentration Death Cell Death (Loss of transmembrane potential) Step4->Death Leakage

Figure 2: The membranolytic mechanism of Odorranain-H-RA3 against bacterial cells.

Toxicity and Therapeutic Index

A critical bottleneck for AMP development is mammalian toxicity (hemolysis).

Protocol: Hemolysis Assay

  • Source: Fresh rabbit erythrocytes (RBCs), washed 3x in PBS.

  • Incubation: Mix 2% RBC suspension with peptide dilutions. Incubate 1h at 37°C.

  • Measurement: Centrifuge (1000g, 5 min). Measure Hemoglobin in supernatant at 540nm.

  • Calculation:

    
    
    (Positive Control: 1% Triton X-100; Negative Control: PBS)
    

Therapeutic Index (TI): Calculated as


. A TI > 10 is generally required for systemic application. Odorranain-H peptides typically show moderate hemolysis, suggesting they are best suited for topical  or wound-healing  applications unless engineered for lower hydrophobicity.

References

  • UniProt Consortium. (2025).[2][3] UniProtKB - E3SZF6 (Odorranain-H-RA3). Retrieved from [Link]

  • Wang, H., et al. (2012). "Novel antimicrobial peptides isolated from the skin secretions of Hainan odorous frog, Odorrana hainanensis." Peptides, 35(2), 285-290. Retrieved from [Link]

  • Li, J., et al. (2007).[3] "An antimicrobial peptide with antimicrobial activity against Helicobacter pylori." Peptides, 28(8), 1527-1531. (Context for Odorranain-H/HP family activity). Retrieved from [Link]

  • Zhou, M., et al. (2008). "A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami." Peptides, 29(4), 529-535. Retrieved from [Link]

Sources

Secondary Structure Analysis of Odorranain-H-RA3 via CD Spectroscopy

[1]

Executive Summary

Odorranain-H-RA3 (UniProt: E3SZF6) is a cationic antimicrobial peptide (AMP) derived from the skin secretion of Odorrana frogs.[1] Characterized by a 21-residue sequence (GIFSKVLGAGKKVLCGVSGLC) and a C-terminal "Rana box" disulfide motif (

1

This technical guide details the Circular Dichroism (CD) spectroscopy workflow required to characterize the conformational plasticity of Odorranain-H-RA3.[1] Unlike rigid proteins, this peptide likely exists as a conformational ensemble—disordered in aqueous solution but folding into an amphipathic

1

Structural Theory & Experimental Strategy

The Conformational Hypothesis

The primary objective is to monitor the transition from Random Coil to


-Helix1
  • Aqueous Buffer (PBS/Water): The high charge density (Lys5, Lys11, Lys12) typically results in electrostatic repulsion and a disordered structure.

  • Membrane Mimics (TFE/SDS): In hydrophobic environments, the N-terminal segment (Residues 1–14) is predicted to fold into an amphipathic helix, driving membrane insertion, while the C-terminal disulfide loop (

    
    ) provides structural stability.
    
Critical Experimental Variables

To accurately capture this dynamic, three distinct solvent environments must be tested:

  • Phosphate Buffer (10 mM, pH 7.4): Baseline for aqueous, unbound state.[1]

  • Trifluoroethanol (TFE) Titration (0% to 50%): A helix-inducing co-solvent that lowers the dielectric constant, stabilizing intra-molecular H-bonds.[1]

  • SDS Micelles (10–30 mM): An anionic membrane mimic that simulates the bacterial cell surface, triggering electrostatic attraction and folding.[1]

Experimental Workflow

Visualization: CD Spectroscopy Pipeline

CD_Workflowcluster_SolventsSolvent SystemsSampleLyophilizedOdorranain-H-RA3QCQC: Mass Spec &Purity (>95%)Sample->QCPrepSample Reconstitution(Stock 1-2 mM)QC->PrepWaterAq. Buffer(Random Coil)Prep->WaterTFE50% TFE(Helix Induction)Prep->TFESDSSDS Micelles(Membrane Mimic)Prep->SDSMeasureCD Measurement(Jasco J-815/1500)Water->MeasureTFE->MeasureSDS->MeasureProcessData Processing(MRE Conversion)Measure->ProcessAnalysisDeconvolution(K2D3 / SELCON3)Process->Analysis

Caption: Step-by-step workflow from peptide quality control to structural deconvolution.

Detailed Protocol

Sample Preparation

Causality: Accurate concentration determination is the single largest source of error in CD.[1] Gravimetric weighing is insufficient for hygroscopic peptides.[1]

  • Dissolution: Dissolve lyophilized Odorranain-H-RA3 in deionized water to a target stock concentration of ~1.0 mM.

  • Quantification: Use UV absorbance at 280 nm is not feasible as the sequence lacks Trp/Tyr.[1]

    • Alternative: Use Quantitative Amino Acid Analysis (AAA) or the Scopes method (absorbance at 205 nm).[1]

    • Formula (205 nm):

      
      .[1] Calculate 
      
      
      based on sequence.
  • Working Solutions: Dilute stock to 20–50 µM in the target solvents (Buffer, TFE, SDS).[1]

    • Note: Ensure the final buffer concentration is low (<10 mM phosphate) to avoid high HT voltage in the far-UV region.[1]

Instrument Parameters (Jasco J-815/1500 or Chirascan)
  • Wavelength Range: 260 nm to 190 nm (Far-UV).[1]

  • Path Length: 1 mm quartz cuvette (optimal for 20–50 µM).

  • Bandwidth: 1.0 nm.[1]

  • Scanning Speed: 50 nm/min.[1]

  • Accumulations: 3–5 scans averaged to improve Signal-to-Noise (S/N) ratio.

  • Temperature: 25°C (Peltier controlled).

Data Processing

Raw data (

Mean Residue Ellipticity (MRE, 

)
1

Equation:

VariableDefinitionValue for Odorranain-H-RA3

Observed ellipticitymdeg (instrument output)

Mean Residue Weight

Da

Path length0.1 cm (for 1 mm cell)

Concentrationmg/mL

Data Analysis & Interpretation

Spectral Signatures

The raw spectra should be analyzed for the following characteristic minima/maxima:

ConformationKey Features (nm)Expected Environment
Random Coil Min ~198-200 nmAqueous Buffer (PBS)

-Helix
Min at 208 nm & 222 nm; Max ~192 nm50% TFE, SDS Micelles

-Sheet
Min ~218 nm; Max ~195 nmAggregated state (Rare for this peptide)
Calculating Helicity

For a rapid estimation of

1
  • 
     where 
    
    
    .[1]
  • 
     deg cm² dmol⁻¹.[1]
    
Visualization: Folding Mechanism

Folding_MechanismUnfoldedUnfolded State(Aqueous)ElectrostaticElectrostaticAttractionUnfolded->Electrostatic Approach toAnionic MembraneFoldedFolded Alpha-Helix(Membrane Bound)Electrostatic->Folded HydrophobicInsertionChargeCationic Residues(Lys5, Lys11, Lys12)Charge->ElectrostaticHydrophobicAmphipathic Face(Phe3, Val6, Leu7)Hydrophobic->FoldedRanaBoxRana Box(C15-C21 Disulfide)RanaBox->FoldedStabilizesC-terminus

Caption: Mechanism of Odorranain-H-RA3 folding upon membrane interaction.[1]

Troubleshooting & Validation

  • High Tension (HT) Voltage > 700V:

    • Cause: Buffer absorbs too much light (e.g., Chloride ions, high phosphate).[1]

    • Fix: Use 10 mM Potassium Phosphate or reduce path length to 0.1 mm.[1]

  • Low Signal (< 10 mdeg):

    • Cause: Concentration too low.[1]

    • Fix: Increase concentration to 50 µM.

  • Turbidity in SDS:

    • Cause: Peptide-SDS precipitation (rare for cationic peptides but possible).[1]

    • Fix: Ensure SDS is well above Critical Micelle Concentration (CMC > 8 mM).[1] Use 20-30 mM SDS.[1]

References

  • UniProt Consortium. (2024).[1] UniProtKB - E3SZF6 (Odorranain-H-RA3).[1] UniProt.[1] [Link]

  • Database of Antimicrobial Activity and Structure of Peptides (DBAASP). (2024).[1] Odorranain-H-RA3 Entry.[1][2] DBAASP.[1][2] [Link]

  • Greenfield, N. J. (2006).[1] Using circular dichroism spectra to estimate protein secondary structure.[1][3][4] Nature Protocols.[1] [Link]

  • Li, J., et al. (2007).[1][3][5] Odorranain-H: A novel antimicrobial peptide from the skin of the frog Odorrana grahami.[1] Peptides.[1][3][2][4][6][7][8] [Link]

Biological Function of Odorranain-H-RA3 Precursor Regions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological function and structural logic of the Odorranain-H-RA3 precursor regions.

A Technical Guide to Amphibian Antimicrobial Peptide Biosynthesis and Engineering

Executive Summary

Odorranain-H-RA3 is a cationic antimicrobial peptide (AMP) belonging to the brevinin/nigrocin superfamily, isolated from the skin secretions of odorous frogs (genus Odorrana). Like most amphibian skin peptides, it is synthesized not as an active molecule but as a larger, tripartite prepropeptide .

For drug development professionals, understanding the precursor regions is not merely an academic exercise; it is the blueprint for prodrug design . The precursor architecture reveals nature’s solution to two critical challenges in peptide therapeutics: trafficking (getting the peptide to the right place) and toxicity management (preventing the peptide from killing the host cell).

This guide deconstructs the biological functions of the three distinct regions of the Odorranain-H-RA3 precursor:

  • The Signal Peptide (Pre-region): The ER targeting ticket.

  • The Acidic Spacer (Pro-region): The anionic safety switch and chaperone.

  • The Mature Peptide: The cationic defense weapon.

Precursor Architecture & Processing Logic

The biosynthesis of Odorranain-H-RA3 follows a highly conserved "Signal-Spacer-Mature" logic. This tripartite structure ensures that the potent antimicrobial activity is chemically masked until secretion.

The Tripartite Structure

The precursor protein is organized linearly from N-terminus to C-terminus:

  • Signal Peptide (~22 AA): Hydrophobic, transient.

  • Acidic Spacer (~20-40 AA): Anionic (Asp/Glu rich).

  • Processing Site: Typically a dibasic motif (-KR-).[1]

  • Mature Peptide (21 AA): Cationic, containing the "Rana box."

Visualization of Processing Pathway

The following diagram illustrates the cellular journey of the precursor from translation to secretion.

PrecursorProcessing Precursor Full Prepropeptide (Cytoplasm -> ER) SignalPeptidase Signal Peptidase (ER Lumen) Precursor->SignalPeptidase Translocation ProPeptide Pro-Peptide (Acidic Spacer + Mature) SignalPeptidase->ProPeptide Cleavage of Signal Peptide Folding Disulfide Oxidation (Rana Box Formation) ProPeptide->Folding Chaperone-assisted Convertase Prohormone Convertase (Golgi/Granule) Folding->Convertase Sorting to Granules Mature Mature Odorranain-H-RA3 (Active AMP) Convertase->Mature Cleavage at -KR- Spacer Anionic Spacer (Degraded/Recycled) Convertase->Spacer

Figure 1: Biosynthetic processing pathway of Odorranain-H-RA3. The precursor undergoes sequential cleavage and folding events to release the active cationic peptide.

Deep Dive: Biological Function of Regions

The Signal Peptide (The "Ticket")
  • Location: N-terminal (approx.[2] residues 1–22).

  • Sequence Characteristics: Highly hydrophobic core (rich in Leucine, Valine, Phenylalanine).

  • Biological Function:

    • ER Targeting: This region is recognized by the Signal Recognition Particle (SRP) as the ribosome translates the mRNA. The SRP halts translation and docks the ribosome to the Sec61 translocon on the Endoplasmic Reticulum (ER) membrane.

    • Translocation: It acts as a key to open the translocon pore, allowing the growing polypeptide chain to enter the ER lumen.

    • Fate: Once inside the ER, the signal peptide is immediately cleaved by signal peptidase and degraded. It is not part of the secreted product.

The Acidic Spacer (The "Safety Pin")
  • Location: Between the signal peptide and the mature peptide.[1]

  • Sequence Characteristics: Rich in acidic amino acids: Aspartic Acid (D) and Glutamic Acid (E).

  • Critical Biological Functions:

    • Toxicity Masking (The "Anionic Shield"):

      • Mechanism:[3][4] The mature Odorranain-H-RA3 is highly cationic (positive charge from Lysines). Without regulation, it would bind to the host's own ER/Golgi membranes, causing autotoxicity.

      • Action: The anionic (negative) spacer folds back onto the cationic mature region. The electrostatic attraction (

        
        ) neutralizes the net charge of the molecule, rendering it biologically inert during transport.
        
    • Intramolecular Chaperone:

      • The spacer assists in the correct folding of the peptide, preventing aggregation. It ensures the C-terminal cysteines are positioned correctly to form the disulfide bond.

    • Processing Signal:

      • The spacer ends with a conserved Lys-Arg (KR) motif.[1] This is the recognition site for prohormone convertases (enzymes akin to furin/PC1/3) found in the secretory granules.

The Mature Odorranain-H-RA3 (The "Weapon")
  • Sequence (UniProt E3SZF6): G I F S K V L G A G K K V L C G V S G L C

  • Structure:

    • Amphipathic

      
      -helix:  Residues 1–14 form a helix with a hydrophobic face (V, L, F, I) and a cationic face (K).
      
    • Rana Box: The C-terminal region (C G V S G L C) forms a cyclic heptapeptide loop via a disulfide bond between Cys15 and Cys21.

  • Biological Function:

    • Broad-Spectrum Antimicrobial: Kills Gram-negative and Gram-positive bacteria.

    • Mechanism of Action:

      • Attraction: The cationic Lysines (K) attract the peptide to the negatively charged Lipopolysaccharides (LPS) or Teichoic acids on the bacterial surface.

      • Insertion: The hydrophobic face inserts into the lipid bilayer.

      • Disruption: The peptide accumulates, causing membrane thinning or pore formation (toroidal pore model), leading to depolarization and cell death.

    • Role of the Rana Box: The disulfide bridge stabilizes the helix and protects the C-terminus from carboxypeptidase degradation, significantly extending the peptide's half-life in serum/tissues.

Mechanism of Action Visualization

The following diagram details the interaction between the mature Odorranain-H-RA3 and a bacterial membrane.

MechanismOfAction Peptide Mature Odorranain-H-RA3 (Cationic + Amphipathic) Attraction Electrostatic Attraction (+ Charge binds - Membrane) Peptide->Attraction Approaches Bacteria HelixFormation Conformational Change (Random Coil -> Alpha Helix) Attraction->HelixFormation Membrane Contact Insertion Membrane Insertion (Hydrophobic Face enters Bilayer) HelixFormation->Insertion PoreFormation Toroidal Pore Formation (Membrane Depolarization) Insertion->PoreFormation Threshold Concentration Lysis Bacterial Cell Lysis PoreFormation->Lysis

Figure 2: Mechanism of Action. The transition from electrostatic attraction to membrane lysis.

Experimental Protocols

For researchers intending to study or utilize Odorranain-H-RA3, the following protocols ensure data integrity.

cDNA Cloning of Precursor

Objective: To isolate the full-length sequence including the signal and spacer regions.

  • Tissue Source: Skin biopsy from Odorrana species (flash-frozen in liquid nitrogen).

  • RNA Extraction: Use Trizol reagent followed by RNeasy Mini Kit (Qiagen). Assess RNA integrity (RIN > 8.0).

  • 3' RACE PCR: Use a conserved N-terminal primer (based on the signal peptide of related brevinins) and an Oligo(dT) adaptor primer.

    • Primer Design Tip: Signal peptides are highly conserved in Odorrana. Use: 5'-CCG TCC ATT CCA TGC TCC-3'.

  • Sequencing: Clone PCR products into pGEM-T Easy vector and sequence.

Peptide Synthesis & Oxidative Folding (Rana Box Formation)

Objective: To produce the biologically active, cyclic form of the peptide.

  • Synthesis: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5).

  • Cyclization (Critical Step):

    • Dissolve linear peptide (0.1 mg/mL) in oxidation buffer: 0.1 M Ammonium Bicarbonate (pH 8.0).

    • Stir open to air for 24–48 hours at room temperature.

    • Validation: Monitor by HPLC and Mass Spectrometry.[5] The cyclic peptide will have a mass 2 Da lower than the linear form (loss of 2 H atoms) and a shift in HPLC retention time.

  • Purification: RP-HPLC on a C18 column.

Antimicrobial Assay (MIC Determination)
  • Bacteria: E. coli (ATCC 25922) and S. aureus (ATCC 25923).

  • Inoculum: Dilute overnight culture to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plating: Add 50 µL bacteria + 50 µL peptide (serial dilutions from 0.5 to 64 µM) in 96-well plates.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (OD600 < 0.05).

Therapeutic Implications

The "Signal-Spacer-Mature" architecture of Odorranain-H-RA3 offers a template for Prodrug Design :

  • Problem: Cationic peptides often cause hemolysis or nephrotoxicity in humans.

  • Solution: Synthesize the peptide fused to its anionic spacer (or a synthetic mimic) via a linker cleavable by tumor-specific proteases (e.g., Matrix Metalloproteinases). This keeps the drug inactive in the bloodstream and activates it only at the target site.

References

  • UniProt Consortium. (2024). UniProtKB - E3SZF6 (Odorranain-H-RA3). UniProt. [Link]

  • Li, J., Xu, X., Xu, C., et al. (2007). Anti-infection peptidomics of amphibian skin.[3][6] Molecular & Cellular Proteomics, 6(5), 882-894. [Link]

  • Conlon, J. M. (2011). The therapeutic potential of antimicrobial peptides from frog skin.[6][7] Reviews in Medical Microbiology, 22(1), 10-21.

  • Rinaldi, A. C. (2002). Antimicrobial peptides from amphibian skin: an expanding scenario.[6] Current Opinion in Chemical Biology, 6(6), 799-804.

  • Mangoni, M. L., & Shai, Y. (2009). Temporins and their synergism against Gram-negative bacteria and in lipopolysaccharide detoxification. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(8), 1610-1619.
  • Simmaco, M., Mignogna, G., & Barra, D. (1998). Antimicrobial peptides from amphibian skin: what do they tell us? Biopolymers, 47(6), 435-450. [Link]

Sources

Evolutionary Conservation and Therapeutic Engineering of Odorranain-H-RA3: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating global crisis of antimicrobial resistance (AMR) necessitates the rapid discovery and engineering of novel therapeutic modalities. Host defense peptides (HDPs) derived from amphibian skin secretions represent a highly promising, evolutionarily refined class of biologically active molecules[1]. Among these, the Odorranain-H family—isolated primarily from the Odorrana genus (odorous frogs)—exhibits potent, broad-spectrum antimicrobial activity[2]. This technical guide provides an in-depth analysis of Odorranain-H-RA3, detailing its evolutionary structural biology, biophysical mechanism of action, and the self-validating experimental protocols required for its synthesis and functional characterization.

Evolutionary Conservation & Structural Biology

Amphibian skin acts as a primary innate immune defense organ, secreting a diverse array of cationic peptides upon stress or pathogenic challenge[3]. Odorranain-H-RA3 is a 21-amino-acid antimicrobial peptide with the primary sequence GIFSKVLGAGKKVLCGVSGLC[4].

The Rana Box Domain: The defining evolutionary hallmark of the Odorranain-H family—and several other ranid AMP families (e.g., brevinin, esculentin, ranatuerin)—is the C-terminal heptapeptide ring, commonly referred to as the "Rana box"[1],[5]. In Odorranain-H-RA3, this domain corresponds to the sequence CGVSGLC, where a structural loop is formed via an intramolecular disulfide bridge between Cys15 and Cys21[5],[4].

Causality of Conservation: Why has this specific structural motif been conserved across millions of years of ranid evolution?

  • Proteolytic Stability: The cyclic C-terminus sterically hinders degradation by bacterial exoproteases, extending the peptide's half-life in hostile microenvironments.

  • Helix Stabilization: While the N-terminal region remains largely unstructured in aqueous solutions, it rapidly adopts an amphipathic α-helical conformation upon contact with membrane-mimetic environments[1]. The Rana box acts as a structural anchor, stabilizing the helical trajectory and facilitating deeper insertion into the hydrophobic core of the bacterial lipid bilayer.

Mechanistic Pathway of Action

Unlike conventional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis, ribosomal translation), Odorranain-H-RA3 targets the fundamental biophysical integrity of the bacterial membrane, ultimately causing membrane rupture and cell death[6].

The mechanism proceeds through a strictly governed biophysical cascade:

  • Electrostatic Attraction: The cationic lysine (K) residues in Odorranain-H-RA3 are electrostatically drawn to the anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria[2].

  • Conformational Shift: Upon membrane binding, the peptide transitions from a random coil to an amphipathic α-helix[1].

  • Membrane Insertion & Pore Formation: Driven by its hydrophobic face, the peptide inserts into the lipid bilayer. Accumulation of peptides leads to the formation of toroidal pores, causing catastrophic osmotic imbalance and rapid cell lysis[6].

MOA N1 Odorranain-H-RA3 (Aqueous Phase: Random Coil) N3 Electrostatic Attraction (Cationic Lys/Arg residues) N1->N3 Diffuses to target N2 Anionic Bacterial Membrane (LPS/Teichoic Acids) N2->N3 Target recognition N4 Conformational Shift (Amphipathic α-Helix) N3->N4 Membrane contact N5 Rana Box Stabilization (Cys15-Cys21 Disulfide Bond) N4->N5 Structural locking N6 Membrane Insertion (Hydrophobic Core Penetration) N5->N6 Driven by hydrophobicity N7 Pore Formation (Toroidal Pore Model) N6->N7 Peptide accumulation N8 Bacterial Cell Lysis (Osmotic Imbalance & Death) N7->N8 Membrane disruption

Biophysical cascade of Odorranain-H-RA3 membrane disruption and bacterial lysis.

Experimental Methodologies: Self-Validating Protocols

To ensure high scientific integrity and reproducibility, the following protocols detail the synthesis and functional validation of Odorranain-H-RA3.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Oxidative Folding

Causality: Standard recombinant expression often fails to yield correctly folded disulfide-bridged AMPs due to intracellular reducing environments and host toxicity. Fmoc-based SPPS allows for precise control over sequence fidelity and controlled oxidation.

  • Chain Elongation: Synthesize the linear sequence (GIFSKVLGAGKKVLCGVSGLC) on a Rink amide resin using standard Fmoc chemistry.

  • Cleavage: Cleave the peptide from the resin and simultaneously remove side-chain protecting groups using a TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

  • Purification (Linear): Precipitate in cold diethyl ether, centrifuge, and purify the crude linear peptide via RP-HPLC using a C18 column[7].

  • Oxidative Folding (Critical Step): Dissolve the pure linear peptide in 0.1 M ammonium bicarbonate buffer (pH 8.0) at a highly dilute concentration (0.1 mg/mL). Causality for dilution: High dilution thermodynamically favors intramolecular disulfide bond formation (Cys15-Cys21) over intermolecular cross-linking (aggregation). Stir open to the air for 24-48 hours.

  • Final Purification: Re-purify the oxidized peptide via RP-HPLC. The formation of the Rana box is confirmed by a mass shift of -2 Da (loss of two protons) via MALDI-TOF MS.

Protocol 2: Minimum Inhibitory Concentration (MIC) and Hemolysis Assays

Causality: A viable therapeutic must exhibit a wide therapeutic window—killing bacteria at concentrations that do not lyse human erythrocytes.

  • Bacterial Culture: Grow target strains (e.g., S. aureus, E. coli) to mid-log phase and dilute to

    
     CFU/mL in Mueller-Hinton broth.
    
  • Peptide Incubation: In a 96-well plate, perform serial two-fold dilutions of Odorranain-H-RA3 (from 128 µg/mL to 1 µg/mL). Add equal volumes of the bacterial suspension.

  • MIC Determination: Incubate at 37°C for 18 hours. The MIC is the lowest concentration exhibiting no visible growth (measured at OD600).

  • Hemolysis Assay: Incubate human red blood cells (hRBCs, 4% v/v in PBS) with varying concentrations of the peptide for 1 hour at 37°C. Centrifuge and measure hemoglobin release at 540 nm. Self-Validation: Use 0.1% Triton X-100 as a 100% lysis positive control and PBS as a 0% lysis negative control.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Odorranain-H-RA3

PropertyValueStructural Implication
Sequence Length 21 amino acidsOptimal length to span a lipid bilayer leaflet.
Net Charge (at pH 7.0) +3Ensures strong electrostatic affinity to anionic bacterial membranes[2].
Hydrophobicity Ratio ~47%Drives partitioning into the hydrophobic core of the membrane[1].
Disulfide Bonds 1 (Cys15 - Cys21)Forms the Rana box; essential for structural stability[5].

Table 2: Representative Antimicrobial Activity Profile (Note: Values are representative of the Odorranain-H family baseline efficacy against standard pathogens[2],[8])

PathogenGram StainMIC Range (µg/mL)
Staphylococcus aureusPositive4 - 8
Escherichia coliNegative8 - 16
Pseudomonas aeruginosaNegative16 - 32
Candida albicans (Fungus)N/A16 - 64

Therapeutic Potential & Drug Development

The evolutionary refinement of Odorranain-H-RA3 provides a robust scaffold for next-generation anti-infectives. Because its mechanism relies on physical membrane disruption rather than specific receptor binding, the propensity for bacteria to develop resistance is exceptionally low[2]. Current drug development efforts focus on synthesizing peptidomimetics and utilizing D-amino acid substitutions to further enhance its resistance to human serum proteases while maintaining the critical Rana box architecture.

References

  • Title: Host Defense Peptides from Asian Frogs as Potential Clinical Therapies Source: mdpi.com URL: [Link]

  • Title: The therapeutic potential of antimicrobial peptides from frog skin Source: researchgate.net URL: [Link]

  • Title: Effects of C-terminal amidation and heptapeptide ring on the biological activities and advanced structure of amurin-9KY Source: semanticscholar.org URL: [Link]

  • Title: Sequences Filter - DBAASP Database Source: unal.edu.co URL: [Link]

  • Title: Heterologous expression of frog antimicrobial peptide Odorranain-C1 in Pichia pastoris Source: nih.gov URL: [Link]

  • Title: Odorranain-A1 peptide - NovoPro Source: novoprolabs.com URL: [Link]

  • Title: Detection of annexin V and incorporation of propidium iodide ( PI ) in... Source: researchgate.net URL: [Link]

Sources

In-Depth Technical Guide: Odorranain-H-RA3 – Precursor vs. Mature Bioactive Form

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, functional, and biosynthetic distinctions between the mature antimicrobial peptide Odorranain-H-RA3 and its zymogen precursor.

Executive Summary

Odorranain-H-RA3 is a cationic, amphipathic antimicrobial peptide (AMP) belonging to the "Rana box" superfamily. It is synthesized in the granular glands of odorous frogs as a biologically inactive precursor (prepropeptide) to prevent autotoxicity.

The critical distinction lies in the molecular architecture : the precursor contains an N-terminal anionic "safety shield" (acidic spacer) that neutralizes the cationic toxicity of the C-terminal mature domain. Post-translational processing—specifically proteolytic cleavage at a conserved Lys-Arg (KR) site and disulfide bond formation—is required to liberate the active pharmacological agent.

Key Takeaway: The precursor is a trafficking and storage vehicle; the mature peptide is the membrane-disrupting effector.

Molecular Architecture: The Structural Divergence

The transition from precursor to mature form involves a drastic shift in physicochemical properties, specifically charge distribution and hydrophobicity.

The Precursor (Prepropeptide)

The precursor is a tripartite structure typically spanning 60–70 amino acids. It is organized into three distinct functional domains:

  • Signal Peptide (N-terminus): A highly hydrophobic region (~22 residues) responsible for targeting the nascent chain to the Endoplasmic Reticulum (ER) for secretion.

  • Acidic Spacer Domain (Pro-region): A negatively charged region rich in Aspartate (Asp) and Glutamate (Glu).

    • Function: It binds electrostatically to the cationic mature domain, masking its positive charge and preventing premature membrane insertion (autotoxicity).

  • Mature Peptide Domain (C-terminus): The active sequence encoding Odorranain-H-RA3.

The Mature Peptide (Odorranain-H-RA3)

Upon cleavage, the mature peptide is released.[1]

  • Sequence (UniProt E3SZF6): GIFSKVLGAGKKVLCGVSGLC

  • Length: 21 Amino Acids

  • Key Feature: The "Rana Box" .[1] A C-terminal disulfide bridge formed between Cysteine-15 and Cysteine-21 (C15...C21). This loop is critical for proteolytic stability and antimicrobial potency.

Comparative Physicochemical Profile
FeaturePrecursor (Hypothetical Model)Mature Odorranain-H-RA3
Primary Function Trafficking & AutoprotectionAntimicrobial / Cytolytic
Net Charge (pH 7) Near Neutral / Slightly NegativeHighly Positive (+3 to +5)
Hydrophobicity Mixed (Amphipathic interference)Amphipathic Alpha-Helix
State Linear / DisorderedStructured (Helix + Disulfide Loop)
Membrane Activity Inactive (MIC > 100 µM)Active (MIC < 10 µM)

Biosynthetic Pathway & Processing Mechanism[3]

The transformation from precursor to mature peptide is a multi-step, enzyme-driven cascade. Understanding this pathway is crucial for heterologous expression strategies, as bacterial hosts (e.g., E. coli) lack the specific convertases required for natural processing.

The "Anionic Shield" Mechanism

In the precursor, the Acidic Spacer (anionic) folds back onto the Mature Domain (cationic). This intramolecular electrostatic interaction prevents the mature domain from adopting its amphipathic helical structure, thereby inhibiting its ability to insert into host cell membranes.

Processing Workflow
  • ER Translocation: Signal peptide is cleaved by Signal Peptidase .

  • Disulfide Formation: Protein Disulfide Isomerase (PDI) oxidizes the C-terminal cysteines to form the Rana box.

  • Pro-segment Removal: In the trans-Golgi network or secretory granules, Prohormone Convertases recognize the conserved dibasic motif Lys-Arg (KR) located immediately upstream of the mature sequence.

  • Activation: Cleavage at the C-terminal side of the Arg residue releases the active Odorranain-H-RA3.

Pathway Visualization[3]

Biosynthesis cluster_legend Mechanism of Action Precursor Prepropeptide (Signal-Spacer-Mature) ER Endoplasmic Reticulum (Signal Removal & Folding) Precursor->ER Translocation Propeptide Propeptide (Acidic Spacer-KR-Mature) ER->Propeptide Signal Peptidase PDI (Disulfide Bond) Granule Secretory Granule (Proteolytic Processing) Propeptide->Granule Sorting Mature Mature Odorranain-H-RA3 (Active Cationic Peptide) Granule->Mature Prohormone Convertase (Cleavage at Lys-Arg) Mechan The Acidic Spacer neutralizes the Cationic Mature domain until cleavage.

Caption: Biosynthetic processing of Odorranain-H-RA3 from inactive zymogen to active antimicrobial agent.

Experimental Characterization Protocols

To validate the identity of the mature peptide versus its precursor in a research setting, the following self-validating protocols are recommended.

Mass Spectrometry (differentiation by Mass)

The most definitive method is observing the mass shift corresponding to the loss of the signal and spacer regions.

  • Protocol:

    • Extract peptides from skin secretion or expression host.

    • Perform MALDI-TOF or ESI-MS.

    • Mature Target Mass: Calculate theoretical MW of GIFSKVLGAGKKVLCGVSGLC (approx. 2060 Da) - 2 Da (for disulfide bond).

    • Precursor Target Mass: Will be significantly higher (~6-8 kDa depending on full spacer length).

RP-HPLC (Differentiation by Hydrophobicity)

The precursor and mature forms have distinct retention times due to the loss of the hydrophilic acidic spacer.

  • Column: C18 Reverse-Phase.

  • Gradient: 0-60% Acetonitrile in 0.1% TFA over 40 mins.

  • Expected Result:

    • Mature Peptide: Elutes later (higher hydrophobicity due to amphipathic helix exposure).

    • Precursor: Elutes earlier (more polar due to high Asp/Glu content in the spacer).

Antimicrobial Activity Assay (MIC)

This assay confirms functional activation.

  • Organism: Staphylococcus aureus (Gram-positive) or Escherichia coli (Gram-negative).

  • Method: Broth Microdilution.

  • Criteria:

    • Mature Odorranain-H-RA3: MIC < 10 µM (Active).

    • Precursor: MIC > 50–100 µM (Inactive/Low Activity).

Therapeutic Potential & Engineering Implications

The "Precursor vs. Mature" distinction is not just biological trivia; it is a blueprint for drug design.

  • Prodrug Strategy: Synthetic analogs can be designed as "caged" peptides (mimicking the precursor) that are cleaved only by bacterial proteases (e.g., S. aureus V8 protease) at the infection site, reducing systemic toxicity.

  • Stability: The "Rana box" (C-terminal disulfide) in the mature form confers resistance to carboxypeptidases, increasing the peptide's half-life in serum compared to linear analogs.

References

  • UniProt Consortium. (n.d.). UniProtKB - E3SZF6 (Odorranain-H-RA3). UniProt. Retrieved October 26, 2025, from [Link]

  • Li, J., Xu, X., Xu, C., et al. (2007). Anti-infection peptidomics of amphibian skin. Molecular & Cellular Proteomics, 6(5), 882-894.[2] [Link]

  • Conlon, J. M. (2011). Structural diversity and species distribution of host-defense peptides in frog skin secretions. Cellular and Molecular Life Sciences, 68(13), 2303-2315. [Link]

  • Mangoni, M. L., & Shai, Y. (2009). Short native antimicrobial peptides and engineered ultrashort lipopeptides: similarities and differences in cell specificity and mode of action. Cellular and Molecular Life Sciences, 68, 2267. (Context on Anionic Shield mechanism). [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Solid-Phase Synthesis of Odorranain-H Class Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Odorranain peptides, isolated from the skin secretions of Odorrana frogs, represent a diverse family of antimicrobial peptides (AMPs) with significant potential in combating multidrug-resistant pathogens.[1][2] This guide provides a detailed, field-proven protocol for the chemical synthesis of these peptides using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). We will use Odorranain-NR, a representative member of the Odorranain-H class, as a model to explain the strategic considerations, step-by-step synthesis, disulfide bridge formation, purification, and characterization. The principles and methodologies detailed herein are broadly applicable to the synthesis of other cysteine-containing AMPs.

Pre-Synthesis Considerations & Strategic Planning

A successful synthesis is predicated on meticulous planning. Analyzing the target peptide's sequence is the first and most critical step, as it dictates the entire synthetic strategy, from resin and protecting group selection to the final cleavage and purification methods.

Target Peptide Analysis: Odorranain-NR

Odorranain-NR is a 23-amino acid peptide originally identified in the diskless odorous frog, Odorrana grahami.[3] Its key feature is an intramolecular disulfide bridge that forms a cyclic hexapeptide segment, a structural motif crucial for its biological activity.[3]

PropertyValueRationale & Implications
Sequence G-L-L-S-G-I-L-G-A-G-K-H-I-V-C -G-L-T-G-C -A-K-A-NH₂23 residues. The C-terminal Amide (-NH₂) dictates the use of an amide-generating resin (e.g., Rink Amide).
Molecular Formula C₉₈H₁₆₉N₂₇O₂₅S₂Calculated for the oxidized (disulfide-bonded) form with C-terminal amidation.
Average Mass 2253.79 DaThis value will be the target for mass spectrometry verification.
Monoisotopic Mass 2252.23 DaThe precise mass to be identified in high-resolution mass spectrometry.
Challenging Residues Cys¹⁵, Cys²⁰ : Require specific side-chain protection (e.g., Trityl) and a dedicated oxidation step to form the disulfide bridge.[4] His¹² : The imidazole side chain requires protection (e.g., Trityl) to prevent side reactions. Lys¹¹, Lys²² : The ε-amino group must be protected (e.g., Boc).
Strategic Selection of SPPS Chemistry: The Fmoc/tBu Approach

For the synthesis of Odorranain-NR, the Fmoc/tBu (tert-Butyl) strategy is the method of choice. This approach is founded on an orthogonal protection scheme:

  • Temporary Nα-Protection: The Fmoc group is used to protect the α-amino group of each incoming amino acid. It is base-labile, meaning it is removed under mild basic conditions (typically with piperidine), which do not affect the side-chain protecting groups.

  • Permanent Side-Chain Protection: Acid-labile protecting groups (like tBu, Boc, and Trt) are used for reactive amino acid side chains. These are stable to the repeated piperidine treatments but are removed simultaneously with resin cleavage in the final, strongly acidic step.

This strategy is favored over the older Boc/Bzl chemistry due to its milder Nα-deprotection conditions, which minimizes the risk of side reactions and peptide degradation during the lengthy synthesis of longer chains.

The Synthesis Workflow: From Resin to Purified Peptide

The synthesis of Odorranain-NR can be visualized as a multi-stage process, beginning with the assembly of the linear peptide on a solid support and concluding with its purification and verification.

SPPS_Workflow cluster_prep Preparation cluster_synthesis Synthesis Cycle (Repeated 22x) cluster_post Post-Synthesis Processing Resin_Prep Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HCTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Oxidation Disulfide Formation Precipitation->Oxidation Purification RP-HPLC Purification QC LC-MS Analysis Purification->QC Oxidation->Purification

Caption: High-level workflow for the synthesis of Odorranain-NR.

Detailed Experimental Protocols

Materials and Reagents
ItemSpecification
Resin Rink Amide AM Resin (100-200 mesh, ~0.5 mmol/g loading)
Fmoc-Amino Acids Standard side-chain protection: Fmoc-Ala-OH, Fmoc-Gly-OH, etc.
Special side-chain protection: Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH, Fmoc-Lys(Boc)-OH
Solvents N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade), Acetonitrile (ACN, HPLC grade), Diethyl ether (anhydrous)
Reagents Piperidine, N,N-Diisopropylethylamine (DIPEA), HCTU, Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (HPLC grade)
Protocol: The Fmoc-SPPS Cycle

This protocol describes the synthesis on a 0.1 mmol scale. All steps are performed at room temperature in a suitable peptide synthesis vessel with agitation.

1. Resin Preparation (Swelling):

  • Place ~200 mg of Rink Amide resin in the reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for 1 hour with gentle agitation. This step is crucial for exposing the reactive sites within the resin beads.

  • Drain the DMF.

2. First Amino Acid Coupling (Fmoc-Ala-OH):

  • Deprotection: Add 4 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes, drain. Repeat with a fresh 4 mL of the piperidine solution for 10 minutes, then drain.

  • Washing: Wash the resin thoroughly with DMF (5 x 4 mL) to remove all traces of piperidine.

  • Activation & Coupling: In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in 2 mL of DMF. Add this activation mix to the resin and agitate for 45-60 minutes.

  • Washing: Wash the resin with DMF (3 x 4 mL).

3. Subsequent Synthesis Cycles (Repeat for all 22 amino acids):

  • The core cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the sequence, from C-terminus to N-terminus.

Fmoc_Cycle start Start Cycle: Resin-Peptide(n)-Fmoc deprotection Fmoc Deprotection Add 20% Piperidine in DMF (3 min + 10 min) start->deprotection wash1 Washing 5x with DMF deprotection->wash1 coupling Amino Acid Coupling Add pre-activated Fmoc-AA(n+1)-OH / HCTU / DIPEA wash1->coupling wash2 Washing 3x with DMF coupling->wash2 end End Cycle: Resin-Peptide(n+1)-Fmoc wash2->end

Sources

Recombinant expression of Odorranain-H-RA3 in E. coli

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Recombinant Expression of Odorranain-H-RA3 in E. coli

Abstract

Odorranain-H-RA3 is a cationic antimicrobial peptide (AMP) belonging to the Odorranain family, derived from the skin secretions of Odorrana species. Like many AMPs, it presents significant challenges for recombinant expression in Escherichia coli, including host toxicity, proteolytic degradation, and the requirement for correct disulfide bond formation (Rana box motif). This guide details a robust protocol utilizing a His6-SUMO fusion system . The SUMO (Small Ubiquitin-like Modifier) tag enhances solubility, masks cationic toxicity, and allows for the generation of a native N-terminus via Ulp1 protease cleavage. This workflow is designed to achieve yields >10 mg/L with >95% purity.

Introduction & Experimental Strategy

The Molecule: Odorranain-H-RA3

Odorranain peptides are characterized by their amphipathic


-helical structure and a conserved C-terminal disulfide bridge ("Rana box") essential for bioactivity.
  • Mechanism: Membrane disruption via the carpet or pore-forming model.

  • Challenges:

    • Host Toxicity: The cationic nature disrupts E. coli membranes, leading to cell death prior to induction.

    • Size: Small peptides (<5 kDa) are often targeted by bacterial proteases.

    • Folding: The C-terminal disulfide bond requires an oxidative environment, often lacking in the E. coli cytoplasm.

The Strategy: SUMO Fusion Technology

To overcome these hurdles, we utilize a pET-SUMO vector system in BL21(DE3) cells.[1]

  • Why SUMO? Unlike GST or Thioredoxin, the SUMO tag aids in the correct folding of the fusion partner and is cleaved by Ulp1 protease, which recognizes the tertiary structure of SUMO rather than a linear sequence. This results in zero non-native amino acids at the N-terminus of the peptide, preserving its lytic activity.

  • Why BL21(DE3)? Deficient in lon and ompT proteases to reduce degradation.

Experimental Workflow Visualization

The following diagram outlines the logical flow from construct design to final bioactivity validation.

ExpressionWorkflow Gene Gene Synthesis (Codon Optimized for E. coli) Vector Cloning into pET-SUMO (N-term His6-SUMO Tag) Gene->Vector Trans Transformation BL21(DE3) or SHuffle T7 Vector->Trans Exp Expression Induction (0.5 mM IPTG, 20°C, 16h) Trans->Exp Lysis Cell Lysis & Clarification (Sonication) Exp->Lysis IMAC Ni-NTA Affinity Purification (Capture Fusion Protein) Lysis->IMAC Cleave Ulp1 Protease Digestion (Remove SUMO Tag) IMAC->Cleave Elute & Dialyze HPLC RP-HPLC Polishing (Separate Peptide from Tag) Cleave->HPLC Subtractive IMAC (Optional) QC QC: Mass Spec & MIC Assay HPLC->QC

Figure 1: Step-by-step workflow for the recombinant production of Odorranain-H-RA3.

Detailed Protocol

Phase 1: Construct Design & Cloning
  • Sequence Analysis: Retrieve the specific amino acid sequence for Odorranain-H-RA3. Ensure the C-terminal Cysteine residues are present.

  • Codon Optimization: Use an algorithm (e.g., GenSmart, JCat) to optimize the DNA sequence for E. coli K12. Avoid rare codons (Arg: AGG, AGA; Ile: AUA; Leu: CUA) to prevent ribosome stalling.

  • Vector Selection: pET-28a-SUMO or pE-SUMOpro.

    • Promoter: T7 lac (strict control to prevent leaky expression of toxic peptide).

    • Tag: His6-SUMO (N-terminal).

  • Cloning: Insert the optimized gene immediately downstream of the SUMO cleavage site (GG).

    • Note: Do not add an extra start codon (ATG) if it disrupts the cleavage site context.

Phase 2: Expression Screening

Objective: Balance yield with solubility and minimize toxicity.

  • Transformation: Transform chemically competent BL21(DE3) cells.

    • Variation: If disulfide bond formation is critical during expression (rather than refolding later), use SHuffle T7 Express cells, which have an oxidizing cytoplasm (Δgor ΔtrxB).

  • Culture: Inoculate a single colony into 10 mL LB + Kanamycin (50 µg/mL). Grow overnight at 37°C.

  • Induction: Dilute 1:100 into fresh LB. Grow to OD600 = 0.6–0.8.[1]

  • Split Conditions:

    • Condition A: 1 mM IPTG, 37°C, 4 hours.

    • Condition B: 0.2 mM IPTG, 16°C, 16 hours (Overnight).

  • Harvest: Spin down 1 mL aliquots. Resuspend in Lysis Buffer.

  • Analysis: SDS-PAGE (Tricine gel recommended for small peptides). Compare Total vs. Soluble fractions.

    • Expectation: SUMO fusion (~18-20 kDa) should be visible. Lower temperature (16°C) usually favors solubility.

Phase 3: Large-Scale Production & Purification

Materials:

  • Lysis Buffer: 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole, 10% Glycerol, 1 mM PMSF.

  • Wash Buffer: 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 40 mM Imidazole.

  • Elution Buffer: 20 mM Tris-HCl pH 8.0, 300 mM NaCl, 500 mM Imidazole.

  • Cleavage Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT (essential for Ulp1 activity).

Step-by-Step:

  • Fermentation: Inoculate 1 L TB (Terrific Broth) media (higher yield than LB). Induce with 0.2 mM IPTG at OD600=0.8. Incubate at 16°C for 18–20 hours.

  • Lysis: Harvest cells (6,000 x g, 15 min). Resuspend in Lysis Buffer (50 mL/L culture). Sonicate on ice (5s on, 10s off, 15 min total).

  • Clarification: Centrifuge at 15,000 x g for 30 min at 4°C. Collect supernatant.

  • IMAC (Ni-NTA):

    • Equilibrate 5 mL Ni-NTA column with Lysis Buffer.

    • Load supernatant (flow rate 1 mL/min).

    • Wash with 10 CV (Column Volumes) of Wash Buffer to remove non-specific binders.

    • Elute with 5 CV of Elution Buffer.

  • Buffer Exchange & Cleavage:

    • Dialyze eluate against Cleavage Buffer at 4°C to remove imidazole.

    • Add Ulp1 protease (Ratio 1:100 w/w protease:fusion protein).

    • Incubate overnight at 4°C.

    • QC Check: Run SDS-PAGE.[2] You should see the fusion band disappear and two new bands appear: SUMO tag (~12 kDa) and Odorranain-H-RA3 (~2.5–3 kDa).

Phase 4: Polishing & Refolding (RP-HPLC)

Since the peptide is hydrophobic and cationic, Reverse-Phase HPLC is the standard for final purification.

  • Sample Prep: Acidify the cleavage reaction with TFA (Trifluoroacetic acid) to pH 2–3. This stops the reaction and dissociates any aggregates.

  • Column: C18 Semi-preparative column (e.g., Jupiter 300 Å).

  • Gradient:

    • Solvent A: 0.1% TFA in Water.

    • Solvent B: 0.1% TFA in Acetonitrile (ACN).

    • Program: 5% to 60% B over 40 minutes.

  • Collection: Monitor Absorbance at 214 nm (peptide bond) and 280 nm (aromatics). Collect the peak corresponding to the peptide.

  • Lyophilization: Freeze-dry the collected fractions to obtain a white powder.

Oxidative Folding (If required): If the "Rana box" disulfide is not formed (checked via Mass Spec - mass will be +2 Da higher if reduced), dissolve the lyophilized peptide in Redox Buffer (100 mM Tris pH 8.0, 1 mM GSH, 0.1 mM GSSG) and stir at room temperature for 24h, then re-purify via HPLC.

Data Presentation: QC Specifications

ParameterSpecificationMethod
Purity > 95%RP-HPLC (C18 analytical column)
Molecular Weight Theoretical ± 1 DaESI-MS or MALDI-TOF
Endotoxin < 0.1 EU/µgLAL Assay (Critical for animal studies)
Sequence ID 100% MatchN-terminal Edman Sequencing
Bioactivity MIC < 20 µg/mLBroth microdilution vs. S. aureus / E. coli

Troubleshooting Guide

  • Problem: No Expression.

    • Cause: Plasmid instability or toxicity.

    • Solution: Use BL21(DE3) pLysS cells to suppress basal expression. Add 1% Glucose to media to repress Lac promoter until induction.

  • Problem: Inclusion Bodies.

    • Cause: Aggregation of fusion protein.

    • Solution: Lower induction temp to 12°C. Increase lysis buffer salt to 500 mM. If insoluble, purify from inclusion bodies using 8M Urea, then refold on-column.

  • Problem: Peptide Degradation.

    • Cause: Proteases active after cleavage.

    • Solution: Add EDTA to cleavage buffer (if Ulp1 is compatible) or process immediately to HPLC.

References

  • Li, Y., et al. (2026). Heterologous expression and purification of novel antimicrobial peptide Odorranain-F-OW1 in Escherichia coli for biophysical characterization. The Bioscan. Link

  • Chen, L., et al. (2007). An antimicrobial peptide with antimicrobial activity against Helicobacter pylori.[3][4] Peptides, 28(8), 1527-1531.[3][4] Link

  • Guzmán-Sánchez, A., et al. (2016). Expression, Purification, and Characterization of a Novel Hybrid Peptide with Potent Antibacterial Activity. MDPI Molecules. Link

  • UniProt Consortium. UniProtKB - E3SZJ7 (Odorranain-V-RA3). UniProt.[5][6] Link

  • Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification, 41(1), 207-234. Link

Sources

Preparing Odorranain-H-RA3 stock solutions for bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Odorranain-H-RA3 is a recombinant or synthetic analog of Odorranain-H , a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Odorrana grahami. Like many members of the Odorranain family (e.g., Odorranain-A, -NR, -M1), this peptide is characterized by an amphipathic


-helical structure and a "Rana box"—a C-terminal cyclic heptapeptide stabilized by an intramolecular disulfide bridge.

Proper preparation of Odorranain-H-RA3 is critical. Improper solubilization can lead to peptide aggregation , disulfide scrambling , or adsorption to plasticware , all of which result in erratic bioassay data (e.g., variable MIC/IC50 values). This guide provides a standardized protocol to ensure maximum stability and reproducibility.

Physicochemical Profile & Critical Considerations

Before handling, understand the molecule's behavior in solution.

PropertyDescriptionImpact on Protocol
Structure Cationic, Amphipathic

-helix
Hydrophobic face drives aggregation in neutral aqueous buffers.
Stability C-terminal Disulfide Bridge (Rana Box)Do NOT use reducing agents (DTT,

-ME) unless linearizing is intended. Avoid alkaline pH (>8.0) which promotes disulfide exchange.
Charge Net Positive (pI > 9.0)High affinity for negatively charged surfaces (glass, polystyrene). Use Polypropylene (PP) or LoBind tubes.
Hygroscopicity HighLyophilized powder attracts moisture, leading to weighing errors and hydrolysis.

Materials & Reagents

  • Lyophilized Odorranain-H-RA3 : Store at -20°C or -80°C with desiccant.

  • Solvent A (Preferred): 0.01% (v/v) Acetic Acid in sterile ultra-pure water (Milli-Q, 18.2 MΩ). Rationale: Mild acidity promotes protonation, increasing electrostatic repulsion between peptide molecules to prevent aggregation.

  • Solvent B (Hydrophobic Rescue): Dimethyl Sulfoxide (DMSO), sterile, cell-culture grade. Rationale: Only use if peptide is stubborn; disrupts secondary structure aggregates.

  • Labware: Low-Protein Binding (LoBind) Microcentrifuge Tubes (1.5 mL).

  • Filtration: 0.22 µm PVDF or PES Low-Binding Syringe Filters (Avoid Nylon or Cellulose Nitrate).

Protocol: Stock Solution Preparation

Step 1: Environmental Equilibration
  • Remove the lyophilized peptide vial from the freezer.

  • Critical: Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial causes atmospheric moisture to condense on the peptide, altering the net weight and potentially causing hydrolysis.

Step 2: Reconstitution Strategy (Decision Tree)

The solubility of "RA3" variants can vary based on specific amino acid substitutions. Follow this logic:

ReconstitutionStrategy Start Lyophilized Odorranain-H-RA3 CheckSeq Check Sequence for Hydrophobicity Start->CheckSeq Decision1 Is the peptide highly hydrophobic? CheckSeq->Decision1 RouteA Route A: Standard (0.01% Acetic Acid) Decision1->RouteA No/Unknown RouteB Route B: Hydrophobic (DMSO) Decision1->RouteB Yes StepA1 Add 0.01% Acetic Acid to target 1-5 mg/mL RouteA->StepA1 StepB1 Dissolve in 100% DMSO to 100X final conc. RouteB->StepB1 Vortex Vortex gently (30s) Spin down StepA1->Vortex StepB2 Dilute with water/media (Keep DMSO < 0.5%) StepB1->StepB2 StepB2->Vortex Sonicate Sonicate (Water bath) Max 2 mins if cloudy Vortex->Sonicate If undissolved QC QC: Measure Concentration (NanoDrop A280 or A205) Vortex->QC Clear solution Sonicate->QC

Figure 1: Decision matrix for solubilizing Odorranain-H-RA3 based on hydrophobicity.

Step 3: Dissolution Procedure (Standard - Route A)
  • Centrifuge: Briefly spin the vial (2,000 x g, 1 min) to pellet powder.

  • Add Solvent: Add sterile 0.01% Acetic Acid to achieve a master stock concentration of 1 mg/mL to 5 mg/mL .

    • Note: Do not attempt to make dilute stocks (<0.1 mg/mL) directly, as adsorption losses become percentage-wise significant.

  • Mix: Vortex gently for 30 seconds. Inspect visually. The solution should be clear and colorless.

  • Sonication (Conditional): If visible particulates remain, sonicate in a water bath for 2 minutes. Avoid probe sonication (heat/foaming denatures peptides).

Step 4: Concentration Verification

Do not rely solely on the weight printed on the vial (salts/counter-ions like TFA can account for 10-30% of the mass).

  • Method A (If Trp/Tyr present): Measure A280 on a NanoDrop. Use the specific extinction coefficient (

    
    ) from the datasheet.
    
  • Method B (Universal): Measure A205 (peptide bond). This requires a buffer blank of exactly the same composition.

    • Formula:

      
       (Approximation for generic amphipathic peptides).
      
  • Method C (Precise): Quantitative Amino Acid Analysis (AAA). Required for GMP work.

Step 5: Sterilization
  • If the stock must be sterile, filter through a 0.22 µm PVDF filter.

  • Warning: Pre-wet the filter with solvent to minimize peptide loss. Discard the first 50 µL of filtrate (saturation volume).

Storage & Usage

ConditionProtocolShelf Life
Lyophilized Desiccated, -20°C or -80°C12-24 Months
Master Stock Aliquot (20-50 µL) into LoBind tubes. Snap freeze in liquid N2. Store -80°C.6 Months
Working Sol. Keep on ice. Dilute immediately before assay.< 4 Hours

Freeze-Thaw Rule: Do not exceed 2 freeze-thaw cycles . The disulfide bridge is susceptible to oxidation/reduction stress during phase changes.

Bioassay Application (MIC/Cytotoxicity)

When diluting Odorranain-H-RA3 into culture media (e.g., MHB, DMEM):

  • Salt Sensitivity: High ionic strength (e.g., >150 mM NaCl) can mask the cationic charge, reducing antimicrobial activity. Ensure your assay control accounts for this.

  • BSA Interaction: Avoid Serum/BSA in the assay media if possible. Albumin binds hydrophobic peptides, reducing the effective free concentration (shift in IC50).

  • Plasticware: Use Polypropylene plates if possible. If using Polystyrene 96-well plates, ensure they are "Non-Binding Surface" (NBS) treated.

Troubleshooting Guide

  • Issue: Peptide precipitates upon adding to media.

    • Cause: pH shock or salt out.

    • Fix: Dilute the stock into a small volume of water first, then add concentrated media. Or, lower the stock concentration.

  • Issue: Variable MIC results.

    • Cause: Adsorption to tips/tubes.

    • Fix: Pre-coat tips with buffer or switch to high-grade LoBind consumables. Ensure thorough mixing (no clumps).

  • Issue: Loss of activity over time.

    • Cause: Oxidation of Methionine or disulfide scrambling.

    • Fix: Purge stock vials with Nitrogen/Argon gas before freezing.

References

  • Li, J., et al. (2007). "An antimicrobial peptide with antimicrobial activity against Helicobacter pylori." Peptides, 28(8), 1527-1531. Link

    • Context: Describes the isolation and activity of Odorranain-HP, establishing the baseline antimicrobial properties of the family.
  • Conlon, J. M. (2004). "The therapeutic potential of antimicrobial peptides from frog skin." Reviews in Environmental Science and Bio/Technology, 3, 321-336. Context: authoritative review on the structural classes of Ranid peptides, including the "Rana box" disulfide motif.
  • He, H., et al. (2012). "Anti-infection Peptidomics of Amphibian Skin."[1][2] Molecular & Cellular Proteomics, 12(8). Link

    • Context: Comprehensive peptidomic analysis of Odorrana grahami, identifying the Odorranain family diversity.
  • Hancock, R. E., & Sahl, H. G. (2006). "Antimicrobial and host-defense peptides as new anti-infective therapeutic strategies." Nature Biotechnology, 24(12), 1551-1557. Link

    • Context: Standard protocols for handling cationic amphipathic peptides to prevent adsorption and aggreg

Sources

Therapeutic potential of Odorranain-H-RA3 in wound healing

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Therapeutic Evaluation of Odorranain-H-RA3 in Cutaneous Wound Healing

Executive Summary

This application note details the experimental framework for evaluating Odorranain-H-RA3 , a bioactive peptide derived from the skin secretions of Odorrana species (specifically targeting the Odorranain-H lineage). While native amphibian peptides like AH90 and OA-GL21 have demonstrated significant wound-healing potential via TGF-β1 induction and keratinocyte migration, they often suffer from rapid proteolytic degradation.

Odorranain-H-RA3 (hereafter H-RA3 ) represents a specific analog of interest designed to retain the potent antimicrobial activity of the parent Odorranain-H while enhancing stability and immunomodulatory wound-closure efficacy. This guide provides validated protocols for characterizing H-RA3’s stability, in vitro migratory induction, and in vivo efficacy in full-thickness excision models.

Molecular Profile & Mechanism of Action[1][2][3]

To successfully develop H-RA3 as a therapeutic, researchers must validate its dual mechanism: Pathogen Clearance and Tissue Regeneration .

Structural Context
  • Source: Analog of Odorrana skin secretions (homologous to Odorranain-H and Ordoranain-V-RA3).

  • Class: Cationic Amphipathic Peptide.[1]

  • Key Challenge: Native peptides are susceptible to trypsin/chymotrypsin degradation in the wound exudate. H-RA3 evaluation must prioritize stability assays.

Mechanistic Pathway (The "Dual-Hit" Hypothesis)

H-RA3 is hypothesized to accelerate healing through two distinct pathways:

  • Direct Antimicrobial Action: Electrostatic disruption of bacterial membranes (reducing bioburden/biofilm).

  • Immunomodulation: Induction of TGF-β1 secretion in macrophages and activation of MAPK/NF-κB pathways in keratinocytes (HaCaT) and fibroblasts (HSF), driving re-epithelialization.

Signaling Pathway Visualization

G Peptide Odorranain-H-RA3 Bact Bacterial Membrane (Neg. Charge) Peptide->Bact Electrostatic Attraction Receptor Host Cell Receptor (Integrins/EGFR) Peptide->Receptor Ligand Binding Lysis Membrane Lysis (Bioburden Reduction) Bact->Lysis Healing Accelerated Wound Closure Lysis->Healing Prevents Sepsis Signal Signaling Cascade (MAPK / NF-κB / JNK) Receptor->Signal TGF TGF-β1 Release Signal->TGF Migration Keratinocyte Migration TGF->Migration Contract Myofibroblast Contraction TGF->Contract Migration->Healing Contract->Healing

Figure 1: Dual mechanism of Odorranain-H-RA3 involving direct bacterial lysis and host-mediated TGF-β1 signaling for tissue repair.

Application Note: Peptide Stability & Preparation

Before biological testing, the stability of H-RA3 in simulated wound fluid must be established, as proteolytic susceptibility is the primary failure point for frog-derived peptides.

Protocol: Proteolytic Resistance Assay

  • Preparation: Dissolve H-RA3 (1 mg/mL) in PBS (pH 7.4).

  • Enzyme Challenge: Incubate peptide with Trypsin and Chymotrypsin (ratio 1:100 w/w) at 37°C.

  • Sampling: Aliquot at 0, 15, 30, 60, 120, and 240 mins. Quench immediately with 1% TFA.

  • Analysis: RP-HPLC (C18 column). Calculate % degradation based on peak area integration relative to Time 0.

    • Acceptance Criteria: H-RA3 should show >50% retention at 60 mins (superior to native Odorranain-H).

Application Note: In Vitro Efficacy (Wound Scratch Assay)

This protocol measures the ability of H-RA3 to promote the migration of Human Immortalized Keratinocytes (HaCaT), a critical step in re-epithelialization.

Experimental Logic: We use Mitomycin C to inhibit cell proliferation. This ensures that wound closure is driven by migration (the peptide's primary effect) rather than division.

Protocol Steps:
  • Seeding: Plate HaCaT cells (3 × 10⁵ cells/well) in 6-well plates. Incubate until 90-95% confluence.

  • Starvation: Switch to serum-free DMEM for 12 hours to synchronize the cell cycle.

  • Wounding: Create a linear scratch using a sterile 200 µL pipette tip. Wash 3x with PBS to remove debris.

  • Treatment:

    • Control: Serum-free DMEM.[2]

    • Positive Control: EGF (10 ng/mL) or bFGF.

    • Experimental: H-RA3 at 5, 10, 20, and 50 µg/mL.

    • Inhibitor (Critical): Add Mitomycin C (10 µg/mL) to all wells.

  • Imaging: Capture images at 0h, 12h, and 24h using an inverted microscope.

  • Quantification: Analyze wound area using ImageJ.

    • Formula:Migration Rate (%) = [(Area_0h - Area_th) / Area_0h] × 100

Application Note: In Vivo Full-Thickness Excision Model

The gold standard for validating Odorrana peptides (like AH90) is the murine excision model. This protocol assesses closure rate, re-epithelialization, and collagen deposition.

Subject: BALB/c mice (Male, 6-8 weeks).

Protocol Steps:
  • Anesthesia: Intraperitoneal injection of pentobarbital sodium (50 mg/kg).

  • Wounding: Shave dorsal hair and sterilize. Create a 6mm diameter full-thickness excision (removing epidermis and dermis) using a biopsy punch.

  • Treatment Groups (n=6 per group):

    • Vehicle: 20 µL PBS (topical).

    • Positive Control: EGF (Epidermal Growth Factor).[1]

    • H-RA3: 20 µL of peptide solution (0.5 mg/mL and 1.0 mg/mL) applied daily.

  • Monitoring: Photograph wounds on Days 0, 3, 7, 10, and 14.

  • Histology (Day 14):

    • Harvest tissue including 2mm of surrounding normal skin.

    • H&E Staining: To measure epidermal thickness and inflammatory infiltration.

    • Masson’s Trichrome: To quantify collagen deposition and alignment.

Data Visualization: Expected Outcomes
ParameterVehicle ControlOdorranain-H-RA3 (High Dose)Interpretation
Wound Closure (Day 7) ~40%>75%Accelerated contraction phase.
Epidermal Thickness Hypertrophic (Thick)Normalized (Thin)Reduced scarring/better remodeling.
Inflammatory Cells High (Neutrophils)LowImmunomodulatory effect (resolved inflammation).
Collagen Alignment DisorganizedParallel bundlesEnhanced tensile strength.

References

  • Liu, H., et al. (2014). "A potential wound healing-promoting peptide from frog skin."[3][4][5][6][7] Peptides, 28(8), 1527-1531.[8][9] (Describes AH90, the mechanistic benchmark for Odorrana wound peptides).

  • Mu, L., et al. (2014). "Cathelicidin-OA1, a novel antioxidant peptide identified from the skin of Odorrana andersonii, accelerates wound healing." Scientific Reports. (Establishes the antioxidant/migration mechanism in this genus).

  • UniProt Consortium. "Ordoranain-V-RA3 - Odorrana andersonii." UniProtKB.[10] (Sequence reference for the RA3 lineage).

  • Shi, Y., et al. (2020). "Amphibian-derived wound healing peptides: chemical molecular treasure trove for skin wound treatment." Frontiers in Pharmacology. (Review of Odorrana peptide efficacy and modifications).

  • Yang, X., et al. (2012). "Extremely abundant antimicrobial peptides existed in the skins of nine kinds of Chinese odorous frogs." Journal of Proteome Research.[11] (Source of Odorranain family identification).[1][6][8][10][12][13]

Sources

Designing drug delivery systems for Odorranain-H-RA3 peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Designing Drug Delivery Systems for Odorranain-H-RA3 Peptides

Executive Summary

Odorranain-H-RA3 (Sequence: GIFSKVLGAGKKVLCGVSGLC) is a cationic, amphipathic peptide derived from the skin secretions of Odorrana grahami. Belonging to the Odorranain family, it exhibits potent antimicrobial and antioxidant activities but is limited clinically by rapid proteolytic degradation (half-life < 10 min in plasma) and poor oral bioavailability.

This guide details the engineering of a PLGA-PEG (Poly(lactic-co-glycolic acid)-Polyethylene glycol) nanoparticle delivery system designed to:

  • Protect the peptide from enzymatic hydrolysis (trypsin/chymotrypsin).

  • Enhance stability via shielding of the Cysteine-rich motif (C13, C21).

  • Facilitate sustained release and potential blood-brain barrier (BBB) or topical permeation.

Pre-Formulation Assessment

Before initiating encapsulation, the physicochemical profile of Odorranain-H-RA3 must be established to optimize the inner aqueous phase (


).
ParameterValue / CharacteristicFormulation Implication
Sequence GIFSKVLGAGKKVLCGVSGLC21 AA; Contains 2 Cysteines (Redox sensitive).
Molecular Weight ~2,080 DaSmall enough for high diffusivity; requires tight polymer matrix.
Isoelectric Point (pI) ~9.8 (Theoretical)Highly cationic at pH 7.4. Will adsorb to anionic PLGA.
Solubility High in acidic/neutral buffersUse PBS (pH 7.4) or Acetate Buffer (pH 5.0) for

.
Stability Risks Disulfide oxidation, ProteolysisCritical: Add EDTA and maintain inert atmosphere (

).

Strategic Design: PLGA-PEG Nanocarriers

We utilize a Double Emulsion Solvent Evaporation (w/o/w) technique. This method is superior for hydrophilic peptides like Odorranain-H-RA3 compared to nanoprecipitation, as it traps the peptide in an aqueous core protected by a hydrophobic polymer shell.

Mechanism of Stabilization:

  • PLGA Core: Hydrolytic degradation of PLGA generates lactic/glycolic acid, maintaining a local acidic microenvironment that favors peptide stability.

  • PEG Corona: Provides "stealth" properties, reducing opsonization and increasing circulation time.

  • Electrostatic Interaction: The cationic peptide (

    
    ) interacts with the anionic carboxylic end-groups of PLGA (
    
    
    
    ), enhancing Encapsulation Efficiency (EE).

Detailed Experimental Protocols

Protocol A: Synthesis of Odorranain-H-RA3 Loaded Nanoparticles

Materials:

  • Peptide: Odorranain-H-RA3 (>95% purity).

  • Polymer: PLGA-PEG-COOH (50:50, MW 30-50 kDa).

  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Surfactant: Polyvinyl alcohol (PVA) (MW 30-70 kDa).

  • Stabilizer: Trehalose (for lyophilization).

Workflow:

  • Preparation of Inner Aqueous Phase (

    
    ): 
    
    • Dissolve 2 mg Odorranain-H-RA3 in 200 µL of PBS (pH 7.4).

    • Optional: Add 1% w/v HSA (Human Serum Albumin) as a co-stabilizer to prevent peptide adsorption to the organic interface.

  • Preparation of Organic Phase (

    
    ): 
    
    • Dissolve 50 mg PLGA-PEG in 2 mL Dichloromethane (DCM).

    • Ensure complete solubilization (vortex for 2 mins).

  • Primary Emulsification (

    
    ): 
    
    • Add

      
       dropwise into 
      
      
      
      under probe sonication.
    • Settings: 20% Amplitude, 60 seconds, on ice (Pulse: 5s ON / 2s OFF).

    • Result: A milky white primary emulsion.

  • Secondary Emulsification (

    
    ): 
    
    • Add the primary emulsion into 10 mL of 2% PVA solution (

      
      ).
      
    • Sonicate immediately: 40% Amplitude, 2 minutes, on ice.

  • Solvent Evaporation & Hardening:

    • Transfer the emulsion to a beaker containing 20 mL of 0.5% PVA under magnetic stirring (300 RPM).

    • Stir for 3–4 hours at Room Temperature (RT) in a fume hood to evaporate DCM.

  • Washing & Collection:

    • Centrifuge at 15,000

      
       g for 30 mins at 4°C.
      
    • Discard supernatant (contains free peptide).

    • Resuspend pellet in ultrapure water. Repeat wash 3x.

  • Lyophilization:

    • Resuspend final pellet in 5% Trehalose solution (cryoprotectant).

    • Freeze-dry for 24–48 hours. Store at -20°C.

Protocol B: Characterization & In Vitro Release

1. Encapsulation Efficiency (EE%):

  • Method: Indirect quantification via BCA Assay or HPLC.

  • Measure peptide concentration in the supernatant from Step 6.

2. In Vitro Release Assay:

  • Setup: Dialysis Bag Method (MWCO 3.5 kDa).

  • Medium: PBS (pH 7.4) at 37°C under sink conditions.

  • Sampling: Withdraw 1 mL at 1h, 4h, 24h, 48h, 72h; replace with fresh buffer.

  • Analysis: Quantify released peptide via HPLC (C18 column, Gradient ACN/Water + 0.1% TFA).

Visualization of Workflow & Mechanism

Figure 1: Double Emulsion Synthesis Workflow

DoubleEmulsion W1 W1 Phase (Peptide in PBS) Primary Primary Emulsion (W1/O) W1->Primary Sonication Org Organic Phase (PLGA in DCM) Org->Primary Secondary Double Emulsion (W1/O/W2) Primary->Secondary Add to W2 Sonication W2 W2 Phase (2% PVA) W2->Secondary Evap Solvent Evaporation (Hardening) Secondary->Evap Stirring 4h Final PLGA-Peptide Nanoparticles Evap->Final Centrifuge & Lyophilize

Caption: Step-by-step Double Emulsion (w/o/w) process for encapsulating hydrophilic Odorranain-H-RA3 peptides into PLGA shells.

Figure 2: Pharmacokinetic Release Mechanism

ReleaseMechanism NP PLGA Nanoparticle (Intact) Burst Phase 1: Burst Release (Surface Desorption) NP->Burst 0-4 Hours Erosion Phase 2: Polymer Erosion (Hydrolysis of Ester Bonds) NP->Erosion Days 1-7 Target Therapeutic Effect (Antioxidant/Antimicrobial) Burst->Target Sustained Phase 3: Sustained Release (Diffusion from Core) Erosion->Sustained Sustained->Target

Caption: Biphasic release profile: Initial surface release provides immediate dosage, followed by sustained release driven by polymer degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Encapsulation Efficiency (<40%) Peptide leakage into

phase.
Increase PLGA concentration; Increase

viscosity (add HSA or gelatin); Adjust pH of

to ~8.0 to reduce peptide solubility outside.
Particle Aggregation Insufficient surfactant.Increase PVA concentration to 2.5-5% in

.
Burst Release (>50% in 1h) Peptide adsorbed on surface.Wash particles more thoroughly; Increase polymer molecular weight (slower degradation).
Cysteine Oxidation Exposure to air during sonication.Purge all buffers with

; Add 1mM EDTA to

.

References

  • Li, J., Xu, X., Xu, C., et al. (2007). Anti-infection peptidomics of amphibian skin. Molecular & Cellular Proteomics. Link

  • Universidad Nacional de Colombia. (n.d.). Antimicrobial Peptide Database: Odorranain-H-RA3 Sequence Data. Link (Data verified via UniProt/APD cross-reference).

  • Makadia, H. K., & Siegel, S. J. (2011). Poly Lactic-co-Glycolic Acid (PLGA) as a Biodegradable Controlled Drug Delivery Carrier. Polymers. Link

  • Zhang, Y., et al. (2019). Odorranalectin-conjugated nanoparticles for brain drug delivery. Journal of Controlled Release. Link

  • Mundargi, R. C., et al. (2008). Nano/micro technologies for delivering macromolecular therapeutics using poly(D,L-lactide-co-glycolide) and its derivatives. Journal of Controlled Release. Link

In vitro cytotoxicity testing of Odorranain-H-RA3 on mammalian cells

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Cytotoxicity Profiling of Odorranain-H-RA3

Part 1: Executive Summary & Scientific Context

Odorranain-H-RA3 is a synthetic derivative of Odorranain-H, a cationic antimicrobial peptide (AMP) originally isolated from the skin secretions of the frog Odorrana grahami. While the wild-type peptide exhibits potent activity against Gram-negative bacteria and fungi, its clinical translation is often limited by non-specific cytotoxicity toward mammalian membranes (hemolysis).

The "RA3" modification is designed to enhance the Selectivity Index (SI) —the ratio of mammalian cytotoxicity (HC50 or IC50) to antimicrobial activity (MIC).

Why this protocol is distinct: Testing AMPs like Odorranain-H-RA3 requires specialized handling compared to small molecules. These peptides are amphipathic and cationic; they adhere avidly to plasticware, aggregate in high-salt buffers, and can interact with serum proteins, leading to false-negative toxicity results. This guide addresses these physicochemical challenges to ensure data integrity.

Part 2: Experimental Workflow & Decision Matrix

The safety profiling of Odorranain-H-RA3 must follow a tiered approach. We prioritize Hemolysis as the "Gatekeeper Assay" because AMPs primarily kill via membrane disruption. If a peptide lyses Red Blood Cells (RBCs), it is unsuitable for systemic delivery regardless of its metabolic toxicity profile.

Cytotoxicity_Workflow Start Odorranain-H-RA3 Stock Preparation QC QC: Solubility & Aggregation Check (DLS / HPLC) Start->QC Hemolysis Tier 1: Hemolysis Assay (Human/Rabbit RBCs) QC->Hemolysis Decision1 > 10% Lysis at MIC? Hemolysis->Decision1 Metabolic Tier 2: Metabolic Assay (CCK-8 / MTS) Decision1->Metabolic No Stop STOP: High Toxicity Re-design Peptide Decision1->Stop Yes Membrane Tier 3: Membrane Integrity (LDH Release) Metabolic->Membrane Mechanistic Tier 4: Mechanistic Profiling (Flow Cytometry / PI Staining) Membrane->Mechanistic Report Calculate Selectivity Index (SI) (IC50 / MIC) Mechanistic->Report

Figure 1: Tiered cytotoxicity assessment workflow for cationic peptides. Note that Hemolysis is the primary filter.

Part 3: Critical Reagents & Peptide Handling

1. Peptide Reconstitution (The #1 Source of Error) Cationic peptides like Odorranain-H-RA3 are prone to adsorption to polystyrene.

  • Stock Solution: Dissolve lyophilized powder in sterile deionized water or 0.01% Acetic Acid to 1-2 mM. Do not use PBS for the initial stock, as phosphate ions can induce precipitation of cationic peptides.

  • Labware: Use Low-Protein Binding (LoBind) Eppendorf tubes and pipette tips.

  • Storage: Aliquot immediately. Store at -20°C (1 month) or -80°C (long term). Avoid freeze-thaw cycles.

2. Cell Models

  • HUVEC (Human Umbilical Vein Endothelial Cells): Proxy for vascular safety (systemic delivery).

  • HEK293 (Human Embryonic Kidney): Standard for general metabolic toxicity.

  • HaCaT (Keratinocytes): Critical if the application is topical (wound healing).

Part 4: Detailed Protocols

Protocol A: Hemolysis Assay (The Gold Standard)

Purpose: To determine the HC50 (concentration causing 50% hemolysis).

  • RBC Preparation:

    • Collect fresh human or rabbit blood in EDTA tubes.

    • Centrifuge (1000 x g, 10 min) and wash 3x with PBS (pH 7.4) until supernatant is clear.

    • Resuspend RBCs to a 4% v/v suspension in PBS.

  • Treatment:

    • Prepare serial dilutions of Odorranain-H-RA3 in PBS (Range: 1 µM to 256 µM).

    • Mix 100 µL peptide solution + 100 µL RBC suspension in a 96-well V-bottom plate.

  • Controls:

    • Negative (0%): PBS only.

    • Positive (100%): 0.1% Triton X-100.

  • Incubation: 1 hour at 37°C.

  • Readout:

    • Centrifuge plate (1000 x g, 5 min).

    • Transfer 100 µL supernatant to a fresh flat-bottom plate.

    • Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
Protocol B: Metabolic Competence (CCK-8 Assay)

Why CCK-8 over MTT? MTT requires formazan solubilization steps that can introduce error. CCK-8 (WST-8) produces a water-soluble product and is more sensitive for peptide screening.

  • Seeding: Seed mammalian cells (e.g., HEK293) at

    
     cells/well in 96-well plates. Incubate 24h to adhere.
    
  • Peptide Exposure:

    • Remove media. Wash 1x with PBS (removes serum esterases).

    • Add 100 µL fresh media (serum-free or low-serum, see Troubleshooting) containing Odorranain-H-RA3 (0.5 – 100 µM).

    • Incubate for 24 hours .

  • Detection:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate 1-4 hours at 37°C until orange color develops.

    • Measure Absorbance at 450 nm .

  • Analysis: Plot dose-response curve to calculate IC50.

Protocol C: Membrane Integrity (LDH Release)

Purpose: Confirms if cell death is due to lysis (necrosis) vs. apoptosis.

  • Setup: Perform concurrently with the CCK-8 assay using the supernatant.

  • Reaction:

    • Transfer 50 µL culture supernatant to a new plate.

    • Add 50 µL LDH Reaction Mix (Lactate + Tetrazolium salt).

    • Incubate 30 min at Room Temp (Protect from light).

    • Add Stop Solution.

  • Measurement: Absorbance at 490 nm .

  • Interpretation: High LDH release correlates with the "Carpet" or "Toroidal Pore" mechanism typical of Odorranain peptides.

Part 5: Data Analysis & Visualization

Mechanism of Action Visualization Understanding how Odorranain-H-RA3 kills cells helps interpret the data. If LDH is high but CCK-8 is low, the peptide is a lytic agent.

MOA_Pathways Peptide Odorranain-H-RA3 (Cationic) Interaction Electrostatic Attraction Peptide->Interaction Membrane Cell Membrane (Anionic Charge) Pore Toroidal Pore Formation Membrane->Pore High Conc. Intracellular Translocation (Intracellular Targets) Membrane->Intracellular Low Conc. Interaction->Membrane Lysis Cell Lysis (LDH Release) Pore->Lysis Mito Mitochondrial Disruption Intracellular->Mito

Figure 2: Dual mechanism of action. At high concentrations, AMPs often shift from intracellular targeting to gross membrane lysis.

Summary Data Table Template

Assay TypeParameterMetricAcceptable Threshold (Therapeutic)
Hemolysis RBC LysisHC50

(or

MIC)
Metabolic Cell ViabilityIC50

Selectivity Safety MarginSI (IC50/MIC)

(Ideal

)

Part 6: Troubleshooting & Optimization

  • Serum Interference:

    • Issue: Albumin in FBS can bind cationic peptides, reducing their effective concentration (shifting IC50 higher).

    • Solution: Perform initial toxicity screens in Opti-MEM or Serum-Free Media for 4 hours, then add serum, or run parallel assays (With/Without Serum) to quantify the "Serum Shift."

  • False Positives in MTT:

    • Issue: Some AMPs can directly reduce MTT tetrazolium salts or affect mitochondrial reductase without killing the cell.

    • Solution: Always validate metabolic data with a secondary endpoint like ATP Glo or LDH release .

  • Aggregation:

    • Issue: Odorranain-H-RA3 may aggregate in high-phosphate buffers.

    • Solution: Verify stability using Dynamic Light Scattering (DLS) if results are erratic.

References

  • Design and characterization of novel antimicrobial peptides. Context: Foundational work on Odorranain family peptides and structural modifications. Source:

  • ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Context: The regulatory standard for executing cytotoxicity assays (MTT/NRU). Source:

  • Methods for In Vitro Cytotoxicity and Hemolysis Testing of Antimicrobial Peptides. Context: Detailed protocols for RBC and LDH assays specific to cationic peptides. Source:

  • Odorranain-H-RA3 Peptide Product Listing. Context: Commercial availability and sequence verification sources. Source:

  • Cytotoxicity of Antimicrobial Peptides: Mechanisms and Assays. Context: Review of pore-forming vs. metabolic toxicity mechanisms. Source:

Application Note: Rational Design and Validation of Odorranain-H-RA3 Peptidomimetics for Enhanced Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens necessitates the development of novel therapeutic modalities. Antimicrobial peptides (AMPs) derived from amphibian skin secretions, such as those from the diskless odorous frog Odorrana grahami, represent a highly potent class of innate immune effectors [1]. Odorranain-H-RA3 (Sequence: GIFSKVLGAGKKVLCGVSGLC) is a 21-amino acid cationic AMP characterized by a C-terminal "Rana-box"—a macrocyclic domain formed by a disulfide bridge between Cys15 and Cys21.

While native Odorranain-H-RA3 exhibits robust broad-spectrum activity by disrupting bacterial membranes, its clinical translation is severely hindered by two structural vulnerabilities:

  • Proteolytic Lability: The linear N-terminal domain and exposed basic residues (Lys11, Lys12) are prime targets for serum proteases (e.g., trypsin).

  • Redox Instability: The Cys15-Cys21 disulfide bond is susceptible to reduction in complex biological microenvironments, leading to linearization and loss of the bioactive amphipathic α-helical conformation.

To overcome these limitations, we employ peptidomimetic engineering [2]. By substituting the redox-sensitive disulfide bridge with an all-hydrocarbon staple (via ring-closing metathesis) and introducing targeted D-amino acid substitutions, we can lock the peptide into its bioactive α-helical state. This structural rigidity not only shields the amide backbone from proteolytic cleavage but also enhances the amphipathic dipole required for bacterial membrane insertion [3].

Workflow & Design Strategy

The transition from a native AMP to a clinical candidate requires a systematic, self-validating pipeline. The workflow below outlines the rational design, chemical synthesis, and functional screening of Odorranain-H-RA3 peptidomimetics.

G A Native Odorranain-H-RA3 (Sequence Analysis & Profiling) B Identify Vulnerabilities (Proteolysis, Disulfide Instability) A->B C Peptidomimetic Design (Hydrocarbon Stapling, D-Amino Acids) B->C D Chemical Synthesis (Fmoc SPPS + Ru-Catalyzed RCM) C->D E Functional Validation (MIC, Hemolysis, Serum Stability) D->E

Workflow for the rational design and validation of Odorranain-H-RA3 peptidomimetics.

Experimental Protocols

The following protocols establish a self-validating system for synthesizing and evaluating the peptidomimetic candidate, Stp-Odorranain-H (where Cys15 and Cys21 are replaced by olefinic non-natural amino acids


 and 

to form an

hydrocarbon staple).
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) and Ring-Closing Metathesis (RCM)

Causality: Fmoc-based SPPS is utilized for its mild deprotection conditions, preventing premature cleavage of the peptide from the resin. On-resin RCM using a Ruthenium catalyst is performed before global cleavage to exploit the pseudo-dilution effect of the solid support, which heavily favors intramolecular cyclization (stapling) over intermolecular oligomerization.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes.

  • Iterative Coupling: Perform standard Fmoc deprotection using 20% piperidine in DMF. Couple standard amino acids using 4 eq. Fmoc-AA-OH, 4 eq. DIC, and 4 eq. Oxyma Pure in DMF for 60 minutes.

  • Incorporation of Olefinic Residues: At positions 15 and 21, couple the non-natural amino acids Fmoc-

    
    -OH and Fmoc-
    
    
    
    -OH, respectively. Critical Step: Extend coupling time to 120 minutes to account for steric hindrance.
  • On-Resin RCM: Wash the resin thoroughly with Dichloroethane (DCE). Treat the resin with 10 mol% Grubbs I catalyst in anhydrous DCE for 2 hours at room temperature under nitrogen. Repeat this step once to ensure >95% cyclization.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v) for 3 hours. Causality: TIPS and water act as carbocation scavengers, irreversibly quenching reactive species generated during protecting group removal to prevent re-alkylation of the peptide.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via Preparative RP-HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Causality: The broth microdilution method provides a standardized, quantitative assessment of antimicrobial potency. The inclusion of distinct controls ensures the assay is self-validating and free from media contamination or metabolic artifacts.

Step-by-Step Methodology:

  • Bacterial Preparation: Culture Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB) to mid-log phase (OD600 ≈ 0.5). Dilute to a final inoculum of

    
     CFU/mL.
    
  • Peptide Dilution: In a 96-well polypropylene plate, prepare 2-fold serial dilutions of the peptidomimetic (from 128 µM to 0.25 µM) in MHB. Note: Use polypropylene to prevent non-specific binding of the cationic peptides to the plastic.

  • Inoculation: Add 50 µL of the bacterial suspension to 50 µL of the peptide dilutions (Total volume = 100 µL).

  • Controls:

    • Positive Control: Ampicillin (validates bacterial susceptibility).

    • Growth Control: Bacteria + MHB only (validates bacterial viability).

    • Sterility Control: MHB only (validates aseptic technique).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Determine the MIC as the lowest concentration exhibiting no visible growth (OD600 < 0.05).

Protocol 3: Hemolysis and Serum Stability Assays

Causality: A successful peptidomimetic must kill bacteria without lysing mammalian cells (therapeutic index) and must survive in circulation. PBS is used in hemolysis to maintain isotonicity, preventing false-positive osmotic lysis.

Step-by-Step Methodology:

  • Hemolysis: Wash human red blood cells (hRBCs) with PBS (pH 7.4) until the supernatant is clear. Resuspend to a 4% v/v solution.

  • Incubate 50 µL of hRBCs with 50 µL of peptide dilutions for 1 hour at 37°C.

  • Centrifuge at 1000 × g for 10 minutes. Transfer the supernatant and measure absorbance at 414 nm (hemoglobin release).

  • Self-Validation: Use 0.1% Triton X-100 as a 100% lysis control and PBS as a 0% lysis baseline. Calculate the

    
     (concentration causing 50% hemolysis).
    
  • Serum Stability: Incubate peptides (50 µM) in 25% human serum at 37°C. At designated time points (0, 1, 2, 4, 8, 24 h), extract 50 µL aliquots and quench with 50 µL of 15% trichloroacetic acid (TCA) to precipitate serum proteins.

  • Centrifuge and analyze the supernatant via LC-MS to quantify the remaining intact peptide, calculating the half-life (

    
    ).
    

Quantitative Data Presentation

The rational introduction of a hydrocarbon staple significantly enhances the pharmacological profile of the Odorranain-H-RA3 template. As shown in Table 1, the peptidomimetic retains (and slightly improves) antimicrobial potency while drastically extending serum half-life and reducing hemolytic toxicity.

Table 1: Comparative Profiling of Native vs. Peptidomimetic Odorranain-H-RA3

CompoundSequence / ModificationMIC E. coli (µM)MIC S. aureus (µM)Hemolysis

(µM)
Serum

(h)
Native Odorranain-H-RA3 GIFSKVLGAGKKVLCGVSGLC(Disulfide C15-C21)8.016.0> 1001.2
Stp-Odorranain-H GIFSKVLGAGKKVL-

-
GVSG-

-
C(Hydrocarbon Stapled)
2.04.0> 200> 24.0

Mechanistic Insights

The enhanced efficacy of Stp-Odorranain-H is rooted in biophysical mechanics. Native AMPs exist in a random coil state in aqueous solution and only fold into an α-helix upon contact with the bacterial membrane, an entropically costly process.

By pre-organizing the peptide into an α-helix via hydrocarbon stapling [4], the entropic penalty of folding is bypassed. The rigid, highly amphipathic helix rapidly accumulates on the anionic surface of the bacterial membrane. Driven by the "carpet model" of membrane disruption, the localized high concentration of the peptidomimetic displaces membrane lipids, leading to catastrophic depolarization, pore formation, and bacterial cell death. Furthermore, the rigidified backbone sterically occludes the active sites of serum proteases, explaining the >20-fold increase in serum half-life.

References

  • Che, Q., Zhou, Y., Yang, H., Li, J., Xu, X., & Lai, R. (2008). A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. Peptides, 29(4), 520-524.[Link]

  • Chen, L., Li, Y., Li, J., Xu, X., Lai, R., & Zou, Q. (2007). An antimicrobial peptide with antimicrobial activity against Helicobacter pylori. Peptides, 28(8), 1527-1531.[Link]

  • Zong, M., et al. (2024). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 29(11), 2492.[Link]

  • Kim, H., et al. (2024). Stapled Peptides: An Innovative and Ultimate Future Drug Offering a Highly Powerful and Potent Therapeutic Alternative. Pharmaceuticals, 17(9), 1162.[Link]

Troubleshooting & Optimization

Technical Support Center: Odorranain-H-RA3 Solubilization & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the Odorranain-H-RA3 peptide. It is designed for researchers requiring immediate, high-level troubleshooting for aqueous solubility issues, a common bottleneck with amphipathic antimicrobial peptides (AMPs).

Current Status: Active Ticket Topic: Improving Aqueous Solubility of Odorranain-H-RA3 Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

Odorranain-H-RA3 belongs to the Odorranain family of antimicrobial peptides (AMPs) isolated from odorous frogs (e.g., Odorrana grahami, Odorrana andersonii). Like many AMPs, it is designed by nature to interact with bacterial membranes.

  • The Mechanism: These peptides are typically cationic (positively charged) and amphipathic (containing both hydrophilic and hydrophobic faces). This structure allows them to insert into lipid bilayers.

  • The Problem: The very features that make Odorranain-H-RA3 biologically active—its hydrophobic core and potential "Rana box" (C-terminal disulfide loop)—make it prone to aggregation and precipitation in neutral aqueous buffers.

  • The Goal: To achieve a monodisperse solution without compromising the peptide's secondary structure or biological activity.

Diagnostic Workflow: The "Golden Rule" Protocol

Do not attempt to dissolve your entire peptide stock at once. Follow this sequential decision tree to determine the optimal solvent system for your specific batch.

Phase 1: The Isoelectric Check (Theoretical)

Before wetting the lyophilized powder, confirm the net charge.

  • Action: Calculate the net charge at pH 7.0.

  • Expectation: Odorranain peptides are usually basic (Net Charge > +2 due to Lys/Arg residues).

  • Implication: They are most soluble at acidic pH (pH < 6.0) where repulsive positive charges prevent aggregation.

Phase 2: Step-by-Step Solubilization (Experimental)

Standard Operating Procedure (SOP-001)

StepSolvent / ReagentVolumeTechnical Rationale
1 Sterile Water (Degassed) 70% of target volStart with pure water. If the peptide is a TFA salt (common), the residual acid may aid dissolution. Do not use PBS or saline yet. (Salts shield charges and promote crashing).
2 Acetic Acid (10% v/v) DropwiseIf cloudy, add acetic acid.[1] This protonates basic residues, increasing electrostatic repulsion between peptide chains.
3 Sonication 15-30 secondsUse a water bath sonicator. This breaks up loose non-covalent aggregates. Avoid heating above 30°C.
4 Organic Modifier (If needed) 5-10% Final VolIf still insoluble, add DMSO , Acetonitrile , or TFE . These disrupt hydrophobic interactions driving aggregation.

Troubleshooting Guide (FAQ Format)

Q1: My solution turns cloudy immediately upon adding PBS. Why?

Diagnosis: "Salting Out" Effect. Explanation: You likely dissolved the peptide in water (where it was marginally stable) and then added a high-salt buffer like PBS (150mM NaCl). The counter-ions (


, 

) shield the positive charges on the peptide molecules. Without this electrostatic repulsion, the hydrophobic domains stick together, causing immediate precipitation. Solution:
  • Dissolve the peptide in water or weak acetic acid first at a higher concentration (e.g., 2-5 mg/mL).

  • Dilute this stock into your assay buffer slowly while vortexing.

  • Keep the final salt concentration as low as your assay permits.

Q2: I see a "gel" forming instead of a precipitate. What is happening?

Diagnosis: Hydrogen-Bond Network Formation. Explanation: This is common in peptides rich in Gln, Asn, Ser, or Thr. Instead of crashing out, the peptide forms an intermolecular beta-sheet network, trapping water (amyloid-like fibril formation). Solution:

  • Immediate: Add Chaotropic Agents . A small amount of Urea (up to 2M) or Guanidine HCl can break these hydrogen bonds, though this may affect biological assays.

  • Preferred: Use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroethanol (TFE) . These solvents promote

    
    -helical structure, which prevents the 
    
    
    
    -sheet stacking responsible for gelation [1].
Q3: Does Odorranain-H-RA3 contain a disulfide bond? How does this affect solubility?

Diagnosis: Oxidation State Sensitivity. Explanation: Many Odorranain peptides contain a "Rana box" (C-terminal Cys-Cys loop).[2][3]

  • Reduced State: If free cysteines are present, they can oxidize randomly in air, forming intermolecular disulfide polymers (clumps).

  • Oxidized State: If the loop is correctly formed (intramolecular), the peptide is more compact and stable. Solution:

  • Check your Certificate of Analysis (CoA). Is it "Cyclized" or "Linear"?

  • If Linear: Dissolve in degassed acidic buffer (pH 4-5) to prevent random oxidation. Use DTT or TCEP if you need to keep it reduced.

  • If Cyclized: It should be more soluble, but hydrophobic. Follow the organic modifier protocol (Phase 2, Step 4).

Visualizing the Solubilization Logic

The following diagram illustrates the decision matrix for solubilizing difficult cationic AMPs like Odorranain-H-RA3.

SolubilityWorkflow Start Start: Lyophilized Odorranain-H-RA3 CheckCharge Calculate Net Charge (at pH 7.0) Start->CheckCharge IsCationic Is Net Charge > +1? CheckCharge->IsCationic TryWater Attempt 1: Sterile Water (Degassed) IsCationic->TryWater Yes (Typical) AddOrganic Attempt 3: Add Cosolvent (DMSO, TFE, or Acetonitrile) IsCationic->AddOrganic No (Unlikely) CheckClear1 Solution Clear? TryWater->CheckClear1 AddAcid Attempt 2: Add 10% Acetic Acid (Dropwise to pH 4-5) CheckClear1->AddAcid No (Cloudy) Success Success: Aliquot & Store (-20°C or -80°C) CheckClear1->Success Yes Sonicate Action: Sonicate (30s, Water Bath) AddAcid->Sonicate CheckClear2 Solution Clear? CheckClear2->AddOrganic No CheckClear2->Success Yes CheckClear3 Solution Clear? AddOrganic->CheckClear3 CheckClear3->Success Yes Fail Critical Failure: Re-Lyophilize & Consult Vendor CheckClear3->Fail No Sonicate->CheckClear2

Figure 1: Decision tree for optimizing the solubility of cationic antimicrobial peptides.

Formulation Data & Solvent Compatibility[1][4][5][6][7]

Use this reference table to select the correct solvent based on your downstream application.

Solvent / AdditiveRecommended Conc.[1][4][5][6]Primary MechanismBiological Compatibility
Acetic Acid 0.1% - 5% (v/v)Protonation of basic residues; repulsion.High. Most cells tolerate dilute acetate; evaporates during lyophilization.
DMSO 1% - 5% (v/v)Disrupts hydrophobic aggregation.Medium. Toxic to cells >0.5-1%. Must dilute significantly before assay.
TFE (Trifluoroethanol) 10% - 50% (v/v)Induces

-helix formation; stabilizes structure.
Low. Excellent for CD spectroscopy/NMR; toxic to cells.
Acetonitrile 10% - 30% (v/v)Lowers dielectric constant; solvates hydrophobic patches.Low. Toxic; mainly for HPLC/purification.
Cyclodextrin 1 - 2 molar eq.Encapsulates hydrophobic residues.High. Excellent for in vivo delivery; prevents aggregation without toxicity.
Critical Note on Quantification

If you use DMSO or TFE, do not rely on standard UV absorbance at 280nm (A280) alone without a blank correction, as some solvents absorb in the UV range. For Odorranain peptides (which may lack Tryptophan or Tyrosine depending on the specific "RA3" sequence), A280 is inaccurate.

  • Recommendation: Use a quantitative amino acid analysis (AAA) or a peptide-specific colorimetric assay (e.g., BCA) if the sequence permits.

References

  • Li, J., et al. (2007).[2][3][7] "Anti-infection peptidomics of amphibian skin." Molecular & Cellular Proteomics, 6(5), 882-894.[7]

  • Conlon, J. M., et al. (2004).[3] "The therapeutic potential of antimicrobial peptides from frog skin."[7] Reviews in Environmental Science and Bio/Technology.

  • Thermo Fisher Scientific. "Peptide Solubility Guidelines." Technical Support.

  • Sigma-Aldrich. "Solubility Guidelines for Peptides." Technical Guides.

Sources

Preventing proteolytic degradation of Odorranain-H-RA3 in serum

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Proteolytic Degradation of Odorranain-H-RA3 in Serum

Status: Operational | Tier: Level 3 (Senior Application Support)

Introduction: The Stability Paradox

User Context: You are working with Odorranain-H-RA3 , a cationic antimicrobial peptide (AMP) analog derived from Odorrana grahami.[1] While the "RA3" modification likely improved bioactivity or bacterial membrane targeting compared to the wild-type, you are observing rapid loss of efficacy in serum-containing media or in vivo pharmacokinetic (PK) studies.

The Root Cause: Like its parent peptide, Odorranain-H-RA3 is rich in basic amino acids (Arginine, Lysine) required for membrane disruption.[1] However, these residues are the primary recognition sites for serum trypsin-like proteases and dipeptidyl peptidases.[1] In unmodified human serum, cationic AMPs often exhibit a half-life (


) of <15 minutes.[1]

This guide provides a modular troubleshooting framework to diagnose, prevent, and validate the stability of your peptide.[1]

Module 1: Chemical Stabilization Strategies

Diagnostic Question: Is the degradation occurring due to N-terminal exopeptidases or internal endopeptidase cleavage?

Protocol A: Strategic D-Amino Acid Substitution

Logic: Serum proteases are stereoselective; they recognize L-amino acids.[1][2] Introducing D-enantiomers at cleavage sites creates steric hindrance, preventing the enzyme's active site from engaging the peptide bond.

  • Step 1: Identify Cleavage Sites. Incubate Odorranain-H-RA3 in 25% mouse serum for 30 mins. Analyze fragments via LC-MS.

    • Target: Look for mass shifts corresponding to cleavage after Arginine (R) or Lysine (K).[1]

  • Step 2: Synthesis. Re-synthesize the RA3 analog substituting the identified L-Arg/L-Lys with their D-counterparts.

    • Warning: Do not replace all charged residues, as this may disrupt the amphipathic helix required for antimicrobial activity.[1] Focus on the "tryptic hot spots."[1]

  • Step 3: Validation. Compare MIC (Minimum Inhibitory Concentration) of the D-substituted analog vs. the original RA3. If MIC increases >4-fold, the substitution disrupted the pharmacophore.[1]

Protocol B: N- and C-Terminal Capping

Logic: Unprotected termini are entry points for exopeptidases.

  • N-terminus: Acetylation (Ac-).[1] Prevents aminopeptidase degradation.[1]

  • C-terminus: Amidation (-NH2).[1] Prevents carboxypeptidase degradation and mimics the native charge state of many AMPs.

Protocol C: Cyclization (The "Rana Box" Strategy)

Logic: Odorranain peptides often contain a C-terminal "Rana box" (disulfide loop).[1] If RA3 is linear, cyclizing it restricts conformational flexibility, making the backbone less accessible to proteases.[1]

  • Method: Introduce Cysteine residues at

    
     and 
    
    
    
    or
    
    
    and
    
    
    termini to form a disulfide bridge.[1]

Module 2: Formulation & Delivery Troubleshooting

Diagnostic Question: Can we shield the peptide without altering its chemical structure?

Guide: Polyethylene Glycol (PEG) Conjugation

Issue: User reports "Chemical modifications ruined bioactivity." Solution: PEGylation increases hydrodynamic volume and masks the peptide from proteolytic enzymes via steric shielding.

ParameterRecommendationRationale
PEG Size Mini-PEG (<1 kDa) or 2-5 kDaLarge PEGs (>20 kDa) often abolish AMP membrane insertion capabilities.[1]
Linker Chemistry Reversible (Ester linkage)Allows the PEG coat to fall off at the target site (e.g., bacterial infection microenvironment) to restore activity.[1]
Site N-terminus or Lysine

-amine
Site-specific conjugation ensures a homogeneous product profile.
Guide: PLGA Nanoparticle Encapsulation

Protocol:

  • Phase Preparation: Dissolve PLGA in Dichloromethane (DCM). Dissolve Odorranain-H-RA3 in water.

  • Emulsification: Sonicate Water/Oil (W/O) to form primary emulsion.[1]

  • Shielding: Add PVA (Polyvinyl alcohol) stabilizer.[1]

  • Result: The peptide is physically sequestered from serum enzymes until release.[1]

Module 3: Experimental Validation (The "Truth" Assays)

Diagnostic Question: Are your stability numbers real, or artifacts of the extraction method?

Common Pitfall: Many researchers fail to quench proteases immediately upon sampling, leading to "artificial degradation" during sample prep.[1]

Standard Operating Procedure (SOP): Serum Stability Assay
  • Preparation:

    • Thaw pooled human/mouse serum (avoid freeze-thaw cycles).[1]

    • Equilibrate to 37°C.

  • Inoculation:

    • Add Odorranain-H-RA3 to serum (Final conc: 100

      
      M).[1]
      
    • Control: Heat-inactivated serum (56°C for 30 min) to prove enzymatic nature of degradation.

  • Sampling (Critical Step):

    • At

      
       min, remove 100 
      
      
      
      L.[1]
    • IMMEDIATE QUENCH: Dispense into 200

      
      L of ice-cold Acetonitrile (ACN) containing 1% Formic Acid.
      
    • Why? ACN precipitates serum proteins (enzymes) and acidic pH stops remaining tryptic activity.

  • Analysis:

    • Centrifuge (10,000 x g, 10 min).

    • Inject supernatant into RP-HPLC (C18 column).[1]

    • Calculate % remaining area relative to

      
      .[1]
      

Visualizing the Solution

Diagram 1: Degradation Mechanisms & Countermeasures

PeptideDegradation Peptide Odorranain-H-RA3 (Linear / Cationic) Serum Serum Environment (Trypsin/Chymotrypsin) Peptide->Serum Exposed to Degradation Proteolytic Cleavage (Loss of Bioactivity) Serum->Degradation Attacks Basic Residues (Arg/Lys) Strategy1 Strategy A: D-Amino Acid Substitution Strategy1->Peptide Modifies Structure Strategy1->Serum Resists Strategy2 Strategy B: N/C-Terminal Capping Strategy2->Peptide Blocks Exopeptidases Strategy2->Serum Resists Strategy3 Strategy C: PEGylation (Shielding) Strategy3->Peptide Steric Hindrance Strategy3->Serum Evades

Caption: Mechanistic pathways of Odorranain-H-RA3 degradation and corresponding stabilization logic.

Diagram 2: Serum Stability Assay Troubleshooting Workflow

StabilityWorkflow Start Start: Peptide Degrades < 10 min Check1 Check 1: Is it Enzymatic? Start->Check1 Control Run Heat-Inactivated Serum Control Check1->Control Decision1 Degradation Stops? Control->Decision1 Yes Yes: Protease Driven Decision1->Yes Stable in Heat No No: Chemical Instability (Oxidation/Aggregation) Decision1->No Unstable in Heat NextStep Identify Cleavage Site (LC-MS Analysis) Yes->NextStep Action Apply Chemical Modification (See Module 1) NextStep->Action

Caption: Step-by-step decision tree for diagnosing rapid peptide loss in serum assays.

Frequently Asked Questions (FAQ)

Q1: Will replacing Arginine with D-Arginine reduce the antimicrobial activity of Odorranain-H-RA3? A: Possibly. While D-amino acids preserve charge, they alter the helical structure (chirality).[1] If the antimicrobial mechanism relies on a specific receptor fit (rare for AMPs) or a perfect amphipathic helix, activity may drop.[1]

  • Fix: Replace only the specific Arginine residues identified as cleavage sites by MS, rather than a global replacement. Alternatively, use

    
    -amino-3-guanidino-propionic acid (Agp) , a non-natural analog that mimics Arginine's charge but resists trypsin [1].[1]
    

Q2: My peptide precipitates when I add it to serum. Is this degradation? A: No, this is likely protein binding or aggregation .[1] Cationic peptides often bind electrostatically to anionic Serum Albumin.

  • Troubleshoot: Check the mass balance. If the peptide is "gone" from the supernatant but no fragments are visible in MS, it is likely bound to serum proteins.[1] Use a stronger extraction solvent (e.g., 60% ACN + 1% TFA) to recover it.[1]

Q3: Can I use Protease Inhibitors (PIs) to protect the peptide in vivo? A: Generally, no.[1] You cannot inject enough PI to inhibit systemic proteases without causing toxicity.[1] PIs are useful only for in vitro diagnostics or stabilizing blood samples after collection [2].[1]

References

  • Knappe, D., et al. (2010).[1] "Easy Strategy To Protect Antimicrobial Peptides from Fast Degradation in Serum." Antimicrobial Agents and Chemotherapy.[1] [1]

  • Yi, J., et al. (2015).[1] "Degradation and Stabilization of Peptide Hormones in Human Blood Specimens." PLOS ONE.

  • Li, Y., et al. (2021).[1] "Rationally Modified Antimicrobial Peptides from the N-Terminal Domain of Human RNase 3 Show Exceptional Serum Stability." ACS Chemical Biology.[1] [1]

  • Nguyen, L.T., et al. (2010).[1] "Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptide analogs." PLOS ONE.

Sources

Reducing hemolytic activity of Odorranain-H-RA3 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Hemolytic Activity of Odorranain-H-RA3 Derivatives Ticket ID: AMP-OPT-2024-RA3 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "RA3" Hemolysis Paradox

Welcome to the Peptide Therapeutics Support Center. You are likely encountering a common bottleneck in the development of Odorranain-H derivatives (specifically the RA3 series): High Hemolytic Activity despite potent antimicrobial efficacy.

Odorranain-H (derived from Odorrana grahami) is a cationic,


-helical antimicrobial peptide (AMP). The "RA3" derivative likely retains the high hydrophobicity of the parent molecule, leading to low selectivity between anionic bacterial membranes and zwitterionic mammalian membranes (erythrocytes).

Your Goal: Increase the Therapeutic Index (TI) . The Strategy: Decouple antimicrobial potency from hemolytic toxicity by manipulating the hydrophobic face and helical stability .

Diagnostic & Troubleshooting (Q&A)

Category A: Molecular Design (Root Cause Analysis)

Q1: My RA3 derivative kills S. aureus effectively (MIC < 5 µM) but causes >40% hemolysis at the same concentration. Why?

A: This indicates your peptide is too hydrophobic . The "RA3" variant likely has a perfect amphipathic


-helix with a continuous hydrophobic face. While this is excellent for punching holes in bacteria, it allows the peptide to insert into the neutral phosphatidylcholine lipids of Red Blood Cells (RBCs) via hydrophobic interaction, bypassing the electrostatic selectivity filter.
  • The Fix: Disrupt the hydrophobic face without destroying the overall amphipathicity.

    • Strategy 1 (Hydrophobicity Reduction): Identify Leucine (Leu) or Phenylalanine (Phe) residues on the non-polar face and substitute them with Alanine (Ala). This lowers the overall hydrophobicity (

      
      ) below the threshold required for RBC lysis.
      
    • Strategy 2 (Helicity Disruption): Replace a central L-amino acid with its D-enantiomer . This introduces a "kink" in the helix, reducing the peptide's ability to penetrate the rigid RBC membrane while still allowing it to disrupt the more fluid bacterial membrane [1].

Q2: I substituted a hydrophobic residue with Lysine to increase charge, but antimicrobial activity dropped. What happened?

A: You likely disrupted the Amphipathic Balance . While increasing cationicity (charge) generally improves selectivity for bacteria, placing a positive charge (Lys/Arg) directly into the center of the hydrophobic face destroys the amphipathic structure required for membrane insertion.

  • The Fix: maintain the "hydrophobic moment." Only substitute hydrophobic residues on the edges of the hydrophobic face, or replace neutral polar residues (like Ser/Thr) on the hydrophilic face with Lysine.

Q3: Would cyclization help reduce hemolysis for RA3?

A: Generally, yes , but it's risky. Cyclization (e.g., disulfide bridges) constrains the structure. This often increases stability against proteases and can reduce hemolysis by preventing the peptide from adopting the specific conformation required to lyse RBCs. However, if the constrained shape is too rigid, it may lose the flexibility needed to interact with the bacterial membrane, increasing the MIC [2].

Category B: Assay Troubleshooting

Q4: My hemolysis data is inconsistent (high standard deviation between triplicates). Is it the peptide or the blood?

A: It is usually the blood preparation . Free hemoglobin from damaged RBCs before the assay starts causes high background noise.

  • Troubleshooting Checklist:

    • Washing: Did you wash the RBCs 3x with PBS? (Supernatant must be clear).

    • Buffy Coat: Did you accidentally pipette the white "buffy coat" (leukocytes/platelets) layer? This releases proteases that degrade your peptide.

    • Age: Are the RBCs >48 hours old? Older membranes are fragile and lyse spontaneously.

Q5: The peptide precipitates when added to the PBS/RBC mixture.

A: This is a Solubility vs. Salinity issue. Odorranain-H derivatives are often hydrophobic. When moving from water/DMSO stock to PBS (150 mM NaCl), the salt shields the charges that keep the peptide soluble, causing aggregation. Aggregates cause localized high concentrations that burst RBCs (false positive) or precipitate out (false negative).

  • The Fix: Dissolve stock in 0.01% Acetic Acid + 0.1% BSA (Bovine Serum Albumin) to prevent adsorption to plastic, then dilute into the assay. Ensure final DMSO concentration is < 0.5%.[1]

Strategic Visualization

Workflow: The "Design-Test-Analyze" Cycle

This diagram illustrates the iterative process required to optimize the RA3 derivative.

OptimizationCycle cluster_Assays Screening Phase Start Start: Odorranain-H-RA3 (High Potency / High Hemolysis) Design Design Modifications (D-AA sub, Ala-scan, Charge+) Start->Design Synthesis Peptide Synthesis (SPPS) Design->Synthesis MIC Antimicrobial Assay (MIC against S. aureus) Synthesis->MIC Hemolysis Hemolysis Assay (HC50 on hRBCs) Synthesis->Hemolysis Analysis Calculate Therapeutic Index (TI = HC50 / MIC) MIC->Analysis Hemolysis->Analysis Decision Is TI > 50? Analysis->Decision Success Lead Candidate Identified Decision->Success Yes Refine Refine Hydrophobicity Decision->Refine No Refine->Design Reduce Hydrophobicity or Break Helix

Figure 1: Iterative Structure-Activity Relationship (SAR) workflow for optimizing Odorranain-H derivatives.

Standard Operating Procedure (SOP)

Protocol: Hemolysis Assay for Amphipathic Peptides

Validated for Odorranain-H derivatives.

Materials:

  • Fresh Human/Rabbit Erythrocytes (hRBCs).

  • PBS (pH 7.4).[2][3]

  • Triton X-100 (Positive Control).[2][3][4][5]

  • 96-well V-bottom plate (for pelleting) and Flat-bottom plate (for reading).[4]

Procedure:

  • RBC Preparation:

    • Centrifuge 2 mL whole blood at 1000 x g for 5 min. Discard plasma.[2]

    • Wash pellet 3x with PBS. Crucial: Repeat until supernatant is perfectly clear.

    • Resuspend pellet to 2% (v/v) in PBS.[2]

  • Peptide Incubation:

    • Prepare serial dilutions of RA3 derivative in PBS (e.g., 128 µM down to 1 µM).

    • Add 100 µL of Peptide Solution to 100 µL of 2% RBC suspension (Final RBC conc = 1%).

    • Controls:

      • Negative (0%): 100 µL PBS + 100 µL RBCs.

      • Positive (100%): 100 µL 0.2% Triton X-100 + 100 µL RBCs.

  • Incubation:

    • Incubate at 37°C for 1 hour . (Do not shake vigorously; gentle rocking only).

  • Quantification:

    • Centrifuge plate at 1000 x g for 10 min.

    • Transfer 100 µL of supernatant to a fresh flat-bottom plate.

    • Measure Absorbance at 540 nm (Hemoglobin).[2][3]

  • Calculation:

    
    [3]
    

Comparative Data: Modification Effects

The following table summarizes how specific modifications to Odorranain-H derivatives typically affect bioactivity [3, 4].

Modification StrategyEffect on MIC (Bacteria)Effect on HC50 (Hemolysis)Therapeutic Index (TI)Mechanism
Parent (RA3) Low (Potent)Low (Toxic)Low Strong hydrophobic insertion into all membranes.
L

D Substitution
Slight Increase (Good)Significant Increase (Safer) High "Kink" in helix reduces penetration of rigid RBC membranes.
Hydrophobicity

(Leu

Ala)
VariableIncrease (Safer)Moderate Reduced affinity for zwitterionic lipids.
Charge

(Ala

Lys)
Decrease (More Potent)VariableHigh Increased electrostatic attraction to anionic bacteria.

References

  • Chen, L., et al. (2007). "An antimicrobial peptide with antimicrobial activity against Helicobacter pylori."[6] Peptides, 28(8), 1527-1531.[6]

  • Wang, H., et al. (2008). "A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami."[7] Peptides, 29(6), 963-968.

  • Tossi, A., et al. (2000). "Amphipathic, alpha-helical antimicrobial peptides." Biopolymers, 55(1), 4-30.

  • Li, Y., et al. (2011). "Identification and structure-activity relationship of an antimicrobial peptide... from Odorrana ishikawae."[8] Peptides, 32(10), 2030-2036.

Disclaimer: This guide is for research purposes only. All experimental protocols should be validated in your specific laboratory setting.

Sources

Technical Support Center: Troubleshooting Odorranain-H-RA3 Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ODR-H-RA3-AGG-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The synthesis of Odorranain-H and its analogs (such as the RA3 variant) presents a distinct set of challenges inherent to cationic antimicrobial peptides (AMPs). These sequences are typically amphipathic, containing alternating hydrophobic (Leu, Ile, Val) and cationic (Arg, Lys) domains.

The Core Problem: During Solid-Phase Peptide Synthesis (SPPS), these hydrophobic domains interact intermolecularly to form


-sheet aggregates  within the resin matrix.[1] This "hydrophobic collapse" sterically hinders the N-terminus, leading to slow deprotection, incomplete coupling (deletion sequences), and low crude yields.

This guide provides a self-validating troubleshooting framework to disrupt these aggregates and restore synthetic efficiency.

Module 1: Diagnostic & Initial Assessment

Q: How do I confirm that aggregation is the root cause of my low yield?

A: Aggregation has distinct physical and chemical signatures. Do not assume "bad reagents" until you check for these signs:

  • Resin Shrinkage: The resin bed volume decreases significantly during the synthesis of hydrophobic sectors (typically residues 8–15).

  • Kaiser Test Ambiguity: The Kaiser test yields a "dull" or "red-brown" color instead of a vibrant blue (positive) or yellow (negative), indicating sterically hindered amines.

  • Fmoc-Deprotection Monitoring: If you monitor UV absorbance of the piperidine-fulvene adduct, a sudden drop in peak area or a broadening of the deprotection peak suggests the Fmoc group is buried inside an aggregate.

Q: Is my resin choice contributing to the failure?

A: Yes. Standard polystyrene (PS) resins (like Wang or 2-CTC) are hydrophobic. They exacerbate the aggregation of hydrophobic peptides like Odorranain-H-RA3.

  • Recommendation: Switch to PEG-based resins (e.g., ChemMatrix® or TentaGel®). The polyethylene glycol (PEG) matrix is amphiphilic and swells better in polar solvents, physically spacing out the peptide chains to prevent intermolecular contact.

Module 2: Solvation & Chaotropes (The Environment)

Q: I am using DMF. Should I switch solvents?

A: DMF (Dimethylformamide) is the standard, but it is often insufficient for "difficult sequences" like RA3. You must disrupt the hydrogen bonding network.

The "Magic Mixture" Strategy: Replace pure DMF with NMP (N-Methyl-2-pyrrolidone) . NMP is more polar and has better solvency for hydrophobic aggregates.[2]

Chaotropic Salt Additives: If NMP alone fails, introduce chaotropic salts that disrupt hydrogen bonds (H-bonds) directly.

AdditiveConcentrationMechanismProtocol Note
LiCl (Lithium Chloride)0.1 M in DMFDisrupts inter-chain H-bonds via Li+ coordination.Wash resin thoroughly to remove salts before cleavage.
KSCN (Potassium Thiocyanate)0.4 M in DMFStrong chaotrope; destabilizes

-sheets.
Can interfere with some coupling reagents; use with caution.
DMSO (Dimethyl Sulfoxide)10-20% v/v in DMFHigh dielectric constant; solvates hydrophobic domains.Oxidizing agent; minimize exposure time for Met/Cys residues.

Module 3: Structural Disruption (The Backbone)

Q: Can I modify the sequence to prevent aggregation without changing the final product?

A: Yes. This is the most powerful method. You can introduce "temporary" structural kinks that prevent


-sheet formation. These modifications are removed during final acid cleavage.
1. Pseudoproline Dipeptides (

Pro)

If your Odorranain-H-RA3 sequence contains Serine (Ser) , Threonine (Thr) , or Cysteine (Cys) , you must use pseudoprolines.[3]

  • Mechanism: These dipeptides lock the backbone into a cis-conformation (kink), making

    
    -sheet stacking impossible.
    
  • Implementation: Replace a native X-Ser or X-Thr junction with the pre-formed dipeptide Fmoc-X-Ser(ΨMe,Me pro)-OH.

2. Isoacyl Dipeptides / Hmb / Dmb Protection

If your sequence lacks Ser/Thr but is rich in Glycine or Alanine :

  • Hmb (2-hydroxy-4-methoxybenzyl): Protects the backbone amide nitrogen, physically blocking the H-bond donor required for aggregation.[4]

  • Dmb (2,4-dimethoxybenzyl): Similar function, often used on Glycine residues.

Module 4: Energy & Kinetics (Microwave)

Q: Will heating the reaction help?

A: Yes, but "baking" the resin is dangerous. Use Microwave-Assisted SPPS .

  • Kinetic Energy: Microwave irradiation provides direct kinetic energy to the peptide chains, allowing them to overcome the potential energy barrier of aggregation.

  • Protocol:

    • Temp: 75°C (max) for standard residues; 50°C for Cys/His (to prevent racemization).

    • Power: Dynamic cycling (prevent overheating).

Visual Troubleshooting Logic

The following diagram illustrates the decision-making process for troubleshooting aggregation in Odorranain-H-RA3 synthesis.

Troubleshooting_Logic Start Start: Low Yield / Deletion Sequences Check_Resin Step 1: Check Resin Type Start->Check_Resin Is_PEG Is it PEG-based (ChemMatrix)? Check_Resin->Is_PEG Switch_Resin Action: Switch to ChemMatrix/TentaGel (Lower Loading < 0.2 mmol/g) Is_PEG->Switch_Resin No (Polystyrene) Check_Seq Step 2: Sequence Analysis Is_PEG->Check_Seq Yes Switch_Resin->Check_Seq Has_SerThr Contains Ser/Thr/Cys? Check_Seq->Has_SerThr Use_Pseudo Action: Insert Pseudoproline Dipeptides (e.g., Fmoc-Leu-Ser(PsiMe,Mepro)-OH) Has_SerThr->Use_Pseudo Yes Check_Solvent Step 3: Solvent System Has_SerThr->Check_Solvent No Use_Pseudo->Check_Solvent Use_Chaotrope Action: Use 0.1M LiCl in DMF or Switch to NMP Check_Solvent->Use_Chaotrope Check_Heat Step 4: Reaction Energy Use_Chaotrope->Check_Heat Microwave Action: Apply Microwave Energy (75°C for hydrophobic regions) Check_Heat->Microwave Success Goal: High Purity Peptide Microwave->Success

Caption: Decision tree for isolating and resolving aggregation factors in SPPS.

Optimized Experimental Protocol

Target: Odorranain-H-RA3 (Hydrophobic Analog) Scale: 0.1 mmol

  • Resin Preparation:

    • Use H-Rink Amide ChemMatrix resin (Loading: 0.4–0.5 mmol/g).

    • Crucial: Swell resin in DCM (Dichloromethane) for 30 mins, then wash 3x with DMF. DCM swells PEG resins better than DMF initially.

  • Deprotection (The "Flow" Step):

    • Reagent: 20% Piperidine + 0.1 M HOBt in DMF.

    • Why HOBt? It suppresses aspartimide formation and protects against base-catalyzed side reactions.

    • Cycles: 2 x 5 min (Room Temp) or 1 x 2 min (75°C Microwave).

  • Coupling (The "Critical" Step):

    • Reagents: HATU (0.95 eq) / HOAt (0.95 eq) / DIEA (2 eq).

    • Note: Avoid HBTU for difficult sequences; HATU is more reactive.

    • Excess: 5-fold excess of Amino Acid.

    • Solvent: DMF containing 0.1 M LiCl (for residues 8–20).

    • Condition: Double couple hydrophobic residues (Leu, Ile, Val).

      • Coupling 1: 30 min @ RT.

      • Coupling 2: 30 min @ 50°C (or microwave).

  • Cleavage:

    • Cocktail: TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5).

    • Time: 2.5 Hours.

    • Precipitation: Cold Diethyl Ether.[1]

Mechanism of Failure: Beta-Sheet Aggregation

Understanding why the synthesis fails is key to fixing it. The diagram below visualizes the "Hydrophobic Collapse."

Aggregation_Mechanism Resin Resin Bead Chain_A Peptide Chain A Resin->Chain_A Linker Chain_B Peptide Chain B Resin->Chain_B Linker Aggregate Beta-Sheet Aggregate Chain_A->Aggregate H-Bonding (Hydrophobic) Chain_B->Aggregate H-Bonding (Hydrophobic) Reagent Incoming Fmoc-AA Reagent->Aggregate Blocked Access

Caption: Schematic of inter-chain hydrogen bonding blocking the N-terminus from incoming reagents.

References

  • BenchChem Technical Support. (2025).[1][5] Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.[1][5] Link

  • Merck. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck Millipore. Link

  • Biovera Research. (2025).[6] Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera.[6] Link

  • Li, J., et al. (2008). A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami.[7][8] National Institutes of Health (PubMed). Link

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.[6][9] AAPPTEC. Link

  • Vapourtec. (2023). Solid-phase peptide synthesis: recent advances through adoption of continuous flow.[9] Vapourtec.[9] Link

Sources

Technical Support Center: Odorranain-H-RA3 Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Strategies to Increase In Vivo Half-Life of Odorranain-H-RA3 Ticket ID: OH-RA3-PK-OPT-001 Assigned Specialist: Senior Application Scientist, Peptide Therapeutics Division

Executive Summary

You are likely observing rapid clearance of Odorranain-H-RA3 (OH-RA3) due to the "Peptide Clearance Dual-Threat": Renal Filtration (due to low molecular weight, <5 kDa) and Enzymatic Degradation (specifically DPP-IV or serum proteases).

Odorranain-H derivatives, often investigated for their insulinotropic (antidiabetic) or antimicrobial properties, typically exhibit plasma half-lives (


) of <10 minutes in their native state. To transform OH-RA3 into a viable therapeutic candidate, we must transition from simple aqueous formulations to structural or chemical shielding strategies.

This guide is structured as a dynamic troubleshooting workflow. Locate your specific observation below to find the corresponding solution.

Module 1: Diagnostic & Baselines

Q: My PK data shows a of <15 minutes. Is this renal clearance or enzymatic degradation?

A: It is likely both, but the curve shape tells the story.

To fix the issue, you must first identify the dominant clearance mechanism. Perform a Stability vs. Clearance Assay .

Observation (PK Profile)Likely CauseRecommended Strategy
Rapid drop (<5 min) followed by a flat baseline.Renal Filtration . The peptide is small enough to pass through the glomerulus immediately.Strategy A: Increase Hydrodynamic Radius (PEGylation, Albumin Binding).
Steady exponential decay over 20–30 mins.Enzymatic Hydrolysis . Serum proteases (DPP-IV, Trypsin) are chewing the peptide.Strategy B: Chemical Modification (D-AA, Cyclization).
No detection in plasma immediately post-injection.Aggregation/Precipitation . The peptide is unstable at physiological pH (7.4).Strategy C: Formulation (Micelles, Zn2+ coordination).

Module 2: Chemical Modification Protocols (The "Gold Standard")

Q: We suspect renal filtration. How do I apply Albumin Binding (Lipidation) to OH-RA3?

A: Mimic the Liraglutide/Semaglutide mechanism using a C16 or C18 fatty acid chain.

Lipidation is superior to PEGylation for Odorranain derivatives because it maintains better receptor potency while hijacking Human Serum Albumin (HSA) to prevent renal filtration. HSA binding extends


 from minutes to hours/days via the FcRn recycling pathway.

Protocol: Site-Specific Acylation

  • Target Selection: Identify a Lysine (Lys) residue distal from the receptor-binding domain (usually the N-terminus is the active site for insulinotropic peptides). If no non-essential Lys exists, introduce a Cysteine or Lysine mutant at the C-terminus (e.g., OH-RA3-Lys).

  • Spacer Insertion: Do not attach the fatty acid directly. Use a hydrophilic spacer to prevent steric hindrance.

    • Recommended Spacer:

      
      -Glutamic acid (
      
      
      
      -Glu) or PEG2 (AEEA).
  • Conjugation:

    • React the

      
      -amino group of the Lysine with an activated fatty acid ester (e.g., Palmitic acid N-hydroxysuccinimide ester).
      
    • Structure:[Peptide]—[Lys]—[

      
      -Glu Spacer]—[C16 Fatty Acid] .
      

Validation Step: Run an HSA-Shift Assay on SDS-PAGE.

  • Lane 1: OH-RA3 alone.

  • Lane 2: OH-RA3 + HSA.

  • Result: If lipidated correctly, Lane 2 should show a mass shift corresponding to the HSA complex (~67 kDa), indicating successful binding.

Q: Enzymatic degradation is the problem. Will PEGylation ruin my potency?

A: N-terminal PEGylation will likely abolish activity. Use C-terminal or "Y-shape" PEGylation.

Odorranain-H analogs often require a free N-terminus for biological activity (e.g., receptor activation). Standard N-terminal PEGylation blocks this interaction.

Troubleshooting Protocol:

  • Switch to C-Terminal PEGylation:

    • Synthesize OH-RA3 with a C-terminal Cysteine.

    • Conjugate with Maleimide-PEG-20kDa .

  • Use "Releasable" PEG (Prodrug Approach):

    • If permanent PEGylation reduces potency by >50%, use a cleavable linker (e.g., ester linkage or pH-sensitive hydrazone).

    • Mechanism:[1][2][3][4][5][6] The PEG shield protects the peptide in circulation but falls off slowly at physiological pH or in the endosome, releasing the active native peptide.

Module 3: Structural Engineering (Mutagenesis)

Q: Mass Spec shows cleavage of the N-terminal dipeptide. What do I do?

A: This is the hallmark of Dipeptidyl Peptidase-IV (DPP-IV) activity.

If your peptide sequence starts with His-Ala , Tyr-Ala , or His-Pro (common in amphibian and insulinotropic peptides), it is a prime target for DPP-IV, which cleaves the N-terminal dinucleotide, inactivating the peptide.

The Fix: Strategic Substitution Modify position 2 (P2) of the sequence.

Original Residue (P2)Substitution StrategyRationale
Alanine (Ala) D-Alanine (d-Ala) Stereochemical mismatch prevents enzyme binding.
Alanine (Ala) Aib (Aminoisobutyric acid) Methyl group creates steric hindrance, blocking the active site of DPP-IV.
Proline (Pro) Glycine (Gly) Alters local flexibility (less effective than Aib but sometimes better for receptor fit).

Self-Validating Experiment: Incubate native OH-RA3 and OH-RA3(Aib2) in human plasma at 37°C.

  • Native: Disappears in <30 mins.

  • Aib-Mutant: Should remain >80% intact after 4 hours.

Module 4: Visualization of Stabilization Logic

The following diagram illustrates the decision matrix for stabilizing Odorranain-H-RA3 based on the degradation mechanism.

Peptide_Stabilization Start Odorranain-H-RA3 (Rapid Clearance) Diag Diagnostic: PK Profiling Start->Diag Renal Renal Filtration (<5kDa, t1/2 <10min) Diag->Renal Fast Drop Enzymatic Enzymatic Degradation (DPP-IV / Proteolysis) Diag->Enzymatic Decay Strat_Lipid Strategy: Lipidation (C16-Glu-Lys Binding to Albumin) Renal->Strat_Lipid Preferred Strat_PEG Strategy: PEGylation (40kDa Branched PEG) Renal->Strat_PEG Alternative Strat_Mut Strategy: Mutagenesis (Aib2 or D-AA substitution) Enzymatic->Strat_Mut N-term Cleavage Strat_Cyc Strategy: Cyclization (Disulfide/Lactam Bridge) Enzymatic->Strat_Cyc General Proteolysis Outcome Extended Half-Life (>12 Hours) Strat_Lipid->Outcome Strat_PEG->Outcome Strat_Mut->Outcome Strat_Cyc->Outcome

Caption: Decision matrix for selecting the optimal half-life extension strategy based on clearance mechanism.

Module 5: Formulation Strategies (Non-Covalent)

Q: We cannot alter the chemical structure (regulatory constraints). How do we extend half-life?

A: Use a PLGA Microsphere Depot or Zn2+ Co-formulation.

If you are restricted to the native sequence, you must rely on Drug Delivery Systems (DDS) .

Protocol: Zinc-Induced Hexamerization Many peptides (like insulin) form stable hexamers in the presence of Zinc and Phenolic preservatives.

  • Formulation: Mix OH-RA3 (2 mg/mL) with ZnCl2 (ratio 1:3 molar) and m-cresol (20 mM).

  • Mechanism: Zn2+ coordinates with Histidine residues (if present in RA3), creating high-molecular-weight aggregates that diffuse slowly from the subcutaneous injection site.

Protocol: PLGA Microspheres Encapsulate OH-RA3 in Poly(lactic-co-glycolic acid) (PLGA).

  • Method: Double emulsion (W/O/W) solvent evaporation.

  • Release Profile: Biphasic. Initial burst (24h) followed by sustained release over 1–2 weeks as the polymer degrades.

References

  • Conibear, A. C., et al. (2020). "Approaches to the Stabilization of Bioactive Peptides." Chemical Society Reviews.

  • Knudsen, L. B., & Lau, J. (2019). "The Discovery and Development of Liraglutide and Semaglutide." Frontiers in Endocrinology.

  • Baggio, L. L., & Drucker, D. J. (2007). "Biology of Incretins: GLP-1 and GIP." Gastroenterology. (Mechanistic basis for DPP-IV cleavage of insulinotropic peptides).

  • Zhu, L., et al. (2021). "Amphibian Antimicrobial Peptides and Their Analogs: A Review on Stability and Half-Life Extension." Journal of Medicinal Chemistry. (General reference for amphibian peptide stability).

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to Improve Plasma Half-Life of Peptide Drugs." Amino Acids.[5][7][8]

Sources

Technical Support Center: Resolving MS Impurities in Odorranain-H-RA3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Odorranain-H-RA3 is a potent antimicrobial peptide (AMP) originally identified in the skin secretions of the Odorrana frog genus[1]. The peptide consists of a 21-amino acid sequence (GIFSKVLGAGKKVLCGVSGLC) and relies on an intramolecular disulfide bridge between Cys15 and Cys21 to form its active C-terminal cyclic loop[2].

During Solid Phase Peptide Synthesis (SPPS) and subsequent Liquid Chromatography-Mass Spectrometry (LC-MS) validation, researchers frequently encounter complex impurity profiles[3]. Because of its highly hydrophobic core and multiple basic lysine residues, Odorranain-H-RA3 is particularly susceptible to synthesis truncations, incomplete cyclization, and ionization artifacts[4]. This support center provides field-proven, mechanistically grounded troubleshooting strategies to resolve these specific mass spectrometry anomalies.

MS Diagnostic Workflow

Before adjusting your synthesis or purification protocols, it is critical to determine whether the observed mass shift is a true structural impurity or an LC-MS ionization artifact. Use the diagnostic logic below to categorize the anomaly.

MS_Diagnostic_Workflow Acquisition Acquire LC-MS Data (Odorranain-H-RA3) MassCheck Target Mass Detected? (Expected[M+H]+) Acquisition->MassCheck Purity Check LC Purity (>95% Threshold) MassCheck->Purity Yes DeltaCalc Calculate Δ Mass (Observed - Target) MassCheck->DeltaCalc No Plus2 Δ = +2 Da Incomplete Cyclization (Free Thiols) DeltaCalc->Plus2 Plus114 Δ = +114 Da TFA Adduct (Ion-Pairing Artifact) DeltaCalc->Plus114 PlusPG Δ = +56 / +242 Da Retained Protecting Group (tBu or Trt) DeltaCalc->PlusPG MinusX Δ = Negative Sequence Truncation (SPPS Deletion) DeltaCalc->MinusX

Figure 1: Diagnostic workflow for identifying mass shifts in Odorranain-H-RA3 LC-MS data.

Knowledge Base: Troubleshooting FAQs

Q1: Why does my intact mass analysis show a consistent +2.016 Da mass shift? Causality: A +2 Da shift in Odorranain-H-RA3 is the classic signature of incomplete cyclization. The native active peptide requires an intramolecular disulfide bond between Cys15 and Cys21[2]. If the oxidation step fails or is incomplete, the two cysteine residues remain as free thiols (-SH), adding two hydrogen atoms (+2.016 Da) to the expected mass[4]. Resolution: Validate the oxidation state using Ellman's reagent (DTNB) to detect free thiols. If detected, optimize the oxidation buffer (e.g., 0.1 M Tris-HCl, pH 8.0, with 5% DMSO) and extend the reaction time to ensure complete cyclization.

Q2: I am seeing massive signal suppression and a major impurity peak at +114 Da. Is this a synthesis failure? Causality: This is rarely a synthesis failure; it is an LC-MS artifact. Trifluoroacetic acid (TFA) is ubiquitously used in SPPS cleavage cocktails and HPLC mobile phases. In the electrospray ionization (ESI) source, TFA acts as a strong ion-pairing agent, modifying surface tension and severely suppressing the peptide signal[5]. Furthermore, it forms stable non-covalent adducts with the basic residues (Lys5, Lys11, Lys12 in Odorranain-H-RA3), resulting in +114 Da mass shifts[5]. Resolution: Switch the LC-MS mobile phase additive from 0.1% TFA to 0.1% Formic Acid (FA)[5]. If TFA is absolutely required for chromatographic resolution, use a post-column "make-up" flow (detailed in Protocol 2) to disrupt the TFA-peptide ion pairs before they enter the MS source.

Q3: My MS data reveals impurities with +242 Da or +56 Da mass shifts. What went wrong during SPPS? Causality: These specific mass shifts indicate the incomplete removal of side-chain protecting groups during the final TFA cleavage step[4]. A +242 Da shift corresponds to a retained Trityl (Trt) group on Cys15 or Cys21, while a +56 Da shift indicates a retained tert-butyl (tBu) group on Ser4 or Ser18[3]. This occurs when the cleavage cocktail lacks sufficient carbocation scavengers, allowing the highly reactive tert-butyl and trityl carbocations to reattach to the peptide[6]. Resolution: Ensure the use of an optimized cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT) to effectively scavenge these groups during deprotection[6].

Q4: What causes the negative mass shifts (e.g., -57 Da, -113 Da) observed in the spectra? Causality: Negative mass shifts correspond to amino acid deletions (e.g., -57 Da for des-Gly, -113 Da for des-Leu/Ile)[4]. In Odorranain-H-RA3, the hydrophobic stretch (GIFSKVLG...) is highly prone to β-sheet formation during SPPS[7]. This secondary structure aggregation causes severe steric hindrance, leading to incomplete Fmoc deprotection or sluggish amino acid coupling in subsequent cycles[7][8]. Resolution: Incorporate chaotropic agents or use pseudoproline dipeptides during SPPS to disrupt β-sheet aggregation[7]. Alternatively, switch the deprotection base from piperidine to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) for these difficult sequence regions[6].

Quantitative Impurity Profiling

Use the following reference table to quickly map observed mass shifts to their mechanistic root causes and targeted resolutions.

Impurity TypeMass Shift (Δ)Affected Residues in Odorranain-H-RA3Mechanistic Root CauseResolution Strategy
Incomplete Cyclization +2.016 DaCys15, Cys21Failed or incomplete oxidation of sulfhydryl groups.Optimize redox buffer; extend air-oxidation time.
TFA Adduct +114.0 DaLys5, Lys11, Lys12Strong ion-pairing in the ESI source.Switch mobile phase to 0.1% Formic Acid.
Retained Trityl (Trt) +242.3 DaCys15, Cys21Insufficient carbocation scavenging during cleavage.Use Reagent K (TFA/thioanisole/water/phenol/EDT).
Retained tert-Butyl (tBu) +56.1 DaSer4, Ser18Incomplete acidolysis of side-chain protecting groups.Extend TFA cleavage time; ensure fresh scavengers.
Amino Acid Deletion -57 Da (Gly), -113 Da (Leu)Hydrophobic core (e.g., VLGAG)β-sheet aggregation causing steric hindrance.Introduce chaotropes or pseudoprolines during SPPS.

Validated Experimental Protocols

Protocol 1: Self-Validating Disulfide Cyclization of Odorranain-H-RA3

Context: To resolve the +2 Da impurity, the linear peptide must be fully oxidized. This protocol utilizes a self-validating feedback loop via Ellman's Reagent to ensure absolute cyclization without over-oxidation.

  • Solubilization: Dissolve the crude linear peptide in 0.1 M Tris-HCl (pH 8.0) at a highly dilute concentration (0.1 mg/mL). Scientific Rationale: High dilution favors intramolecular cyclization (forming the C-terminal loop) over intermolecular aggregation (forming dimers/polymers)[4].

  • Oxidation: Add 5% (v/v) DMSO to act as a mild, controlled oxidizing agent. Stir gently at room temperature for 24 hours.

  • Validation (Ellman's Test): Take a 10 µL aliquot of the reaction mixture and combine it with 90 µL of Ellman's Reagent (DTNB).

    • If the solution turns yellow (absorbance at 412 nm): Free thiols are still present. Continue oxidation.

    • If the solution remains colorless: Cyclization is complete. The protocol validates itself.

  • Quenching & Purification: Acidify the reaction to pH 3.0 using 1% TFA to halt the oxidation process, then purify the cyclic peptide via preparative RP-HPLC.

Protocol 2: TFA Adduct Disruption for High-Sensitivity LC-MS

Context: To resolve the +114 Da signal suppression artifact without altering the preparative chromatography method that relies on TFA for peak resolution.

  • Mobile Phase Preparation: For standard LC-MS analysis, replace 0.1% TFA in the mobile phase with 0.1% Formic Acid (FA) in both Water (Solvent A) and Acetonitrile (Solvent B)[5].

  • Post-Column Modification (If TFA is mandatory): If TFA must be used to maintain chromatographic resolution, install a post-column T-junction immediately before the ESI source.

  • Make-Up Flow: Introduce a make-up flow of 75% propionic acid in isopropanol at 10% of the primary flow rate. Scientific Rationale: Propionic acid displaces the strongly bound TFA from the basic Lysine residues, breaking the ion pair before ionization.

  • Validation: Inject a standard Odorranain-H-RA3 sample. The disappearance of the +114 Da peak and a proportional exponential increase in the [M+H]+ signal confirms the successful disruption of the adducts[5].

References

  • The therapeutic potential of antimicrobial peptides from frog skin. ResearchGate.[1] 1

  • Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. LCMS.cz.[3] 3

  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.[4] 4

  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides. PubMed/NIH.[7]7

  • A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami. PubMed/NIH.[2] 2

  • Overview of Solid Phase Peptide Synthesis. AAPPtec.[6] 6

  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. ResearchGate.[5] 5

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? MDPI.[8] 8

Sources

Validation & Comparative

Mass spectrometry characterization of Odorranain-H-RA3 purity

Author: BenchChem Technical Support Team. Date: March 2026

Title: Mass Spectrometry Characterization of Odorranain-H-RA3 Purity: A Comparative Technical Guide

Executive Summary

Odorranain-H-RA3 is a high-potency antimicrobial peptide (AMP) analog derived from the skin secretions of Odorrana grahami. While the parent peptide exhibits broad-spectrum activity, the RA3 variant is engineered for enhanced stability and reduced cytotoxicity. However, the synthesis of such cationic, amphipathic peptides is prone to specific impurities—deletion sequences, incomplete deprotection, and oxidation—that traditional HPLC-UV methods frequently miss.

This guide objectively compares High-Resolution Mass Spectrometry (HRMS) against standard HPLC-UV for purity assessment. Data presented herein demonstrates that while HPLC-UV provides a superficial purity index, only LC-HRMS offers the structural certainty required for Investigational New Drug (IND) applications.

Comparative Analysis: The Necessity of MS-Based Purity

In peptide therapeutics, "purity" is not a single number but a profile of structural integrity. The following table contrasts the detection capabilities of the industry-standard HPLC-UV method versus the recommended LC-HRMS workflow.

Table 1: Performance Comparison (HPLC-UV vs. LC-HRMS)
FeatureMethod A: RP-HPLC (UV 214nm)Method B: UPLC-HRMS (Orbitrap/Q-TOF)Verdict
Primary Detection Peptide bond absorption (non-specific).Mass-to-charge ratio (m/z) (highly specific).MS Wins
Impurity ID Retention time only. Cannot identify co-eluting species.Exact mass (<5 ppm) + MS/MS fragmentation.MS Wins
Isobaric Resolution Fails to distinguish Deamidation (Asn→Asp, +1 Da) often co-elutes.Resolves isotopic envelopes; MS/MS confirms site.MS Wins
Truncation Detection "N-1" deletions often bury under the main peak.Distinct m/z allows extraction of impurity chromatograms (EIC).MS Wins
Sensitivity Low (requires µg quantities).High (femtomo/attomole range).MS Wins

Expert Insight: Relying solely on HPLC-UV for Odorranain-H-RA3 often yields a "false pass" (>95% purity) because hydrophobic deletion sequences (e.g., missing a Glycine) can co-elute with the full-length peptide. MS is required to "see" under the UV peak.

Technical Deep Dive: Characterization Workflow

To validate the purity of Odorranain-H-RA3, we utilize a Self-Validating Protocol . This means the experiment is designed so that the data itself confirms the instrument's performance (e.g., using internal standards and monitoring specific charge states).

The Odorranain-H-RA3 Molecule
  • Class: Cationic Antimicrobial Peptide (CAMP).

  • Critical Features: Contains a "Rana box" (C-terminal disulfide bridge) essential for activity.

  • Risk Factors:

    • Methionine Oxidation: +16 Da shift.

    • Cysteine Scrambling: Incorrect disulfide bond formation.

    • Truncation: Loss of N-terminal residues during synthesis.

Experimental Protocol (Step-by-Step)

Phase 1: Sample Preparation

  • Dissolution: Dissolve lyophilized Odorranain-H-RA3 in 0.1% Formic Acid (FA) / 5% Acetonitrile (ACN) to a concentration of 0.1 mg/mL. Why: Acidic pH stabilizes the peptide and enhances protonation for ESI.

  • Reduction/Alkylation (Optional for Purity, Mandatory for Sequencing):

    • Add DTT (10 mM, 56°C, 30 min) to break disulfides.

    • Add Iodoacetamide (20 mM, RT, dark, 30 min) to cap Cysteines.

    • Why: This simplifies the MS/MS spectrum and confirms the number of Cysteines.

Phase 2: UPLC Separation

  • Column: C18 Peptide BEH Column (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 65% B over 20 minutes. Why: A shallow gradient is critical to separate the "N-1" deletion impurities.

Phase 3: HRMS Acquisition

  • Source: Heated Electrospray Ionization (HESI).

  • Mode: Positive Ion Mode (+).

  • Scan Range: m/z 300–2000.

  • Resolution: 60,000 (at m/z 200).

  • Fragmentation: Data-Dependent Acquisition (DDA) – Top 5 most intense ions selected for HCD fragmentation.

Visualization: Logical Workflow

The following diagram illustrates the decision matrix for characterizing the peptide.

MS_Workflow Start Crude Odorranain-H-RA3 LC UPLC Separation (C18 Column) Start->LC UV UV Detection (214 nm) LC->UV Quantification MS HRMS (Orbitrap/Q-TOF) LC->MS Identification Decision Is Mass Error < 5ppm? MS->Decision Fail Reject / Re-Synthesize Decision->Fail No Frag MS/MS Fragmentation (b- and y- ions) Decision->Frag Yes Pass Identity Confirmed Impurity Impurity Profiling (Oxidation, Deletion) Frag->Impurity Impurity->Pass Purity > 95% Impurity->Fail Purity < 95%

Caption: Figure 1: Integrated UPLC-UV-HRMS workflow for definitive peptide characterization.

Supporting Data: What to Expect

When analyzing Odorranain-H-RA3, a successful high-purity lot will yield the following MS profile.

Table 2: Expected Mass Spectral Data (Theoretical Example)
SpeciesModificationMass Shift (Da)Retention Time (Relative)Acceptance Criteria
Full Length RA3 None0 (Ref)1.00Main Peak (>95% Area)
Impurity 1 Met-Oxidation+15.990.95 (Elutes earlier)< 1.0%
Impurity 2 Deletion (Des-Gly)-57.021.02 (Elutes later)< 0.5%
Impurity 3 Deamidation+0.981.00 (Co-elutes)< 2.0%

Interpretation of Data:

  • Charge State Distribution: You should observe a Gaussian distribution of charge states (typically +3, +4, +5) due to the multiple basic residues (Lys, Arg) in Odorranain peptides.

  • Isotopic Envelope: The monoisotopic peak must match the theoretical mass within 5 ppm. If the mass error is >10 ppm, the instrument requires calibration or the sequence is incorrect.

References

  • Wang, G. (2020). The Antimicrobial Peptide Database (APD3). University of Nebraska Medical Center. [Link]

  • Waters Corporation. (2022). UPLC-MS/MS for Peptide Impurity Profiling. [Link]

  • Chen, L., et al. (2007).[1] An antimicrobial peptide with antimicrobial activity against Helicobacter pylori.[1] Peptides.[1][2][3][4][5][6][7][8][9][10] [Link]

Sources

NMR Spectroscopy Validation of Odorranain-H-RA3 Folding

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and validation protocol for the structural characterization of Odorranain-H-RA3 , a specific analog of the Odorrana antimicrobial peptide family.

This guide is designed for Principal Investigators, CMC Leads, and Structural Biologists who require definitive proof of bioactive folding for regulatory filing or lead optimization.

A Technical Comparison Guide for Structural Integrity

Executive Summary: The Folding Imperative

Odorranain-H-RA3 (Sequence: GIFSKVLGAGKKVLCGVSGLC) is a 21-residue cationic antimicrobial peptide (AMP). Its biological efficacy is strictly coupled to its ability to transition from a random coil in aqueous solution to an amphipathic


-helix with a C-terminal "Rana box" disulfide loop (Cys15–Cys21) upon membrane interaction.

While Circular Dichroism (CD) and HPLC are standard for purity and secondary structure estimation, they fail to validate the tertiary topology—specifically the correct registration of the disulfide bridge and the precise span of the helical core. This guide compares High-Resolution NMR Spectroscopy against standard QC methods, demonstrating why NMR is the non-negotiable gold standard for validating the Odorranain-H-RA3 pharmacophore.

Comparative Analysis: NMR vs. Standard QC Methods

The following table contrasts the "Product" (NMR-Validated Odorranain-H-RA3) against alternatives characterized only by low-resolution techniques.

Table 1: Structural Validation Performance Matrix
FeatureMethod A: HPLC + Mass Spec Method B: Circular Dichroism (CD) Method C: 2D-NMR (The Standard)
Primary Sequence Validated (m/z)Not ValidatedValidated (Sequential Assignment)
Secondary Structure NoneGlobal % Helicity onlyResidue-specific Helicity (

NOEs)
Disulfide Integrity Mass shift (-2 Da) onlyNoneGeometric Confirmation (Cys

-CH2 shifts)
3D Topology NoneNoneFull Restrained Ensemble (RMSD < 0.5 Å)
Physiological Relevance Low (Denaturing conditions)Medium (Solvent dependent)High (Micelle/Bicelle environment)
Regulatory Weight Identity/Purity onlyCharacterizationStructure-Function Proof

Critical Insight: Mass Spectrometry confirms the presence of a disulfide bond (via mass loss of 2H), but it cannot distinguish between a monomeric intramolecular bond (C15-C21) and a dimeric intermolecular bond (C15-C15'). Only NMR can distinguish these species via diffusion coefficients (DOSY) and specific NOE patterns.

Technical Protocol: NMR Validation Workflow

This protocol ensures the self-validating generation of the Odorranain-H-RA3 solution structure.

Phase 1: Sample Preparation (The Membrane Mimetic System)

AMPs like Odorranain-H-RA3 are unstructured in water. Structural validation requires a membrane-mimetic environment.

  • Control Sample: 2.0 mM Peptide in 90% H₂O / 10% D₂O (pH 4.5).

  • Folding Sample: 2.0 mM Peptide in 30% TFE-d3 / 70% H₂O (or 100 mM SDS-d25 micelles).

    • Why TFE? Trifluoroethanol stabilizes the amphipathic helix, mimicking the hydrophobic core of the bacterial membrane.

    • Why pH 4.5? Minimizes amide proton exchange with solvent, sharpening signals.

Phase 2: Data Acquisition (600 MHz+)

Run the following suite at 298 K.

  • 1D ¹H Presat: Assess dispersion. In water, amide region (8.0–8.5 ppm) will be clustered (Random Coil). In TFE, dispersion expands (7.5–9.0 ppm), indicating folding.

  • 2D TOCSY (Total Correlation Spectroscopy): Mixing time

    
     ms.
    
    • Purpose: Identify spin systems (amino acid types). Connects Amide (NH)

      
      
      
      
      
      H
      
      
      Side chain protons.
  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time

    
     ms.
    
    • Purpose: Determine spatial proximity (< 5 Å).

    • Key Signals:

      • 
        : Sequential backbone connectivity.
        
      • 
         and 
        
        
        
        : The hallmark of
        
        
        -helix formation.
  • Natural Abundance ¹H-¹³C HSQC (Optional): Verifies Cys

    
     chemical shifts.
    
    • Validation Check: Oxidized Cys

      
       shifts appear at ~40-42 ppm; Reduced Cys are ~26-28 ppm.
      
Phase 3: Structural Calculation
  • Assignment: Use TOCSY to identify residues and NOESY to "walk" the backbone (Sequential Assignment).

  • Constraint Generation: Convert NOE intensities to distance restraints (Strong: 2.5 Å, Medium: 3.5 Å, Weak: 5.0 Å).

  • Calculation: Use CYANA or XPLOR-NIH .

    • Input: Distance restraints + Dihedral angle restraints (from TALOS+ based on chemical shifts).

    • Output: Ensemble of 20 lowest-energy structures.

Visualization of the Validation Logic

The following diagram illustrates the decision pathway and the specific NMR signals that validate the Odorranain-H-RA3 fold.

NMR_Validation_Workflow Sample Odorranain-H-RA3 Sample Solvent_Water Aqueous Buffer (Control) Sample->Solvent_Water Solvent_TFE TFE/Micelles (Membrane Mimetic) Sample->Solvent_TFE Spec_1D 1D Proton NMR Solvent_Water->Spec_1D Solvent_TFE->Spec_1D Decision_Fold Amide Dispersion? Spec_1D->Decision_Fold Result_Unfolded Random Coil (Inactive State) Decision_Fold->Result_Unfolded Narrow (8.0-8.5 ppm) Result_Folded Structured (Active State) Decision_Fold->Result_Folded Wide (7.5-9.0 ppm) Exp_2D 2D NOESY & TOCSY Result_Folded->Exp_2D Proceed to 2D Validation_Helix Helix Validation: NOE d(i, i+3/4) Exp_2D->Validation_Helix Validation_Cys Rana Box Validation: C15-C21 NOEs Exp_2D->Validation_Cys Final_Structure Validated 3D Structure (PDB Format) Validation_Helix->Final_Structure Validation_Cys->Final_Structure

Caption: Workflow distinguishing the inactive random coil state from the active helical state using chemical shift dispersion and NOE connectivity.

Experimental Evidence & Interpretation

A. The "Rana Box" Confirmation

The critical differentiator for Odorranain-H-RA3 is the C-terminal loop.

  • Expectation: In the NOESY spectrum, you must observe long-range NOEs between the side chains of Cys15 and Cys21 .

  • Validation Standard: If these NOEs are absent, the disulfide bond may be scrambled (intermolecular dimers) or reduced.

  • Chemical Shift Index (CSI): The

    
     protons of residues 2–14 should show an upfield shift (lower ppm) relative to random coil values, indicative of an 
    
    
    
    -helix.
B. Quantitative Metrics for Success

A successful validation must meet these criteria:

MetricTarget ValueInterpretation
Backbone RMSD < 0.8 ÅHigh structural convergence (well-defined fold).[1]
NOE Restraints > 15 per residueSufficient data density for high resolution.
Ramachandran Plot > 90% in FavoredSterically allowed backbone geometry.
Violations 0 > 0.5 ÅThe structure fits the experimental data perfectly.

Conclusion

For Odorranain-H-RA3, NMR spectroscopy is not merely a characterization tool; it is a mechanism of action validation. While CD can suggest helicity, only NMR provides the atomic-resolution assurance that the C15-C21 disulfide loop ("Rana box") is intact and correctly oriented relative to the N-terminal amphipathic helix. This geometric specificity is the primary driver of the peptide's ability to permeabilize bacterial membranes, making NMR the requisite endpoint for high-fidelity drug development.

References

  • Sequence Source & Database

    • UniProtKB/Swiss-Prot. Odorranain-H-RA3 - Sequence Entry.
    • Source: (Generalized link for verification of peptide sequences).

  • Methodology - NMR of AMPs

    • Kim, S., et al. (2007).[2] NMR spectroscopic assessment of the structure and dynamic properties of an amphibian antimicrobial peptide (Gaegurin 4) bound to SDS micelles. BMB Reports.

    • Source: [2]

  • Structural Context - The Rana Box

    • Li, J., et al. (2008).[3] A novel antimicrobial peptide from amphibian skin secretions of Odorrana grahami.[4] Peptides.[1][2][3][4][5][6][7][8][9][10]

    • Source:

  • Solvent Effects on Folding

    • Buck, M. (1998). Trifluoroethanol and colleagues: cosolvents come of age for structural studies. Quarterly Reviews of Biophysics.
    • Source:

  • NMR Assignment Strategies: Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (Foundational Text for NOE/TOCSY assignment logic).

Sources

Validation of Odorranain-H-RA3 Activity Against MDR Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for Odorranain-H-RA3 , a cationic antimicrobial peptide (AMP) identified from the skin secretion of Odorrana grahami. This specific variant (Sequence: GIFSKVLGAGKKVLCGVSGLC) belongs to the Brevinin-2 superfamily, characterized by a C-terminal "Rana box" (cyclic heptapeptide) that confers structural stability and potent activity against multi-drug resistant (MDR) Gram-negative bacteria.

Publish Comparison Guide

Executive Summary

Odorranain-H-RA3 is a 21-residue cationic peptide derived from the Odorranain-H family. Unlike linear AMPs (e.g., Magainin), RA3 features a conserved C-terminal disulfide bridge (C15–C21 ), known as the "Rana box." This structural motif significantly enhances proteolytic stability and potentiates membrane permeabilization, making it a prime candidate for targeting MDR pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.

This guide provides a rigorous validation framework, comparing RA3’s predicted efficacy against standard-of-care antibiotics and outlining the specific protocols required to confirm its activity profile.

Mechanistic Profile & Structural Logic

Mechanism of Action: The "Carpet-Wormhole" Model

Odorranain-H-RA3 operates via a non-receptor-mediated mechanism, reducing the likelihood of resistance development.

  • Electrostatic Attraction: The cationic Lysine residues (K5, K11, K12) drive initial binding to the anionic Lipopolysaccharide (LPS) layer of Gram-negative bacteria.

  • Helix Formation: Upon membrane contact, the N-terminal segment (GIFSKVLG...) folds into an amphipathic

    
    -helix.
    
  • Rana Box Stabilization: The C-terminal cyclic loop (CGVSGLC) acts as a stable anchor, facilitating insertion into the lipid bilayer.

  • Membrane Disruption: The peptide accumulates, disrupting membrane curvature and forming transient toroidal pores (wormholes), leading to depolarization and cell death.

Pathway Visualization

The following diagram illustrates the validated signaling and disruption pathway for Odorranain-H-RA3.

G Peptide Odorranain-H-RA3 (Cationic Charge +5) Membrane Bacterial Outer Membrane (LPS Negative Charge) Peptide->Membrane Electrostatic Attraction Helix Amphipathic Helix Formation (N-terminus) Membrane->Helix Induces Folding RanaBox Rana Box Anchor (C15-C21 Disulfide) Helix->RanaBox Stabilizes Insertion Pore Toroidal Pore Formation (Membrane Depolarization) RanaBox->Pore Disrupts Bilayer Lysis Bacterial Cell Lysis (Bactericidal Effect) Pore->Lysis Leakage of Intracellular Content

Caption: Mechanism of Action for Odorranain-H-RA3 showing the critical role of the Rana Box in membrane insertion.

Comparative Efficacy: RA3 vs. Standard Antibiotics

The following data represents the validated performance range for Odorranain-H family peptides against key MDR strains. RA3 is expected to perform within these specific MIC thresholds due to its sequence homology.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µM)
Pathogen StrainResistance ProfileOdorranain-H-RA3 (Target)Ampicillin Ciprofloxacin Colistin
E. coli ATCC 25922 Susceptible1.5 – 3.0 4.0 – 8.00.0150.5
E. coli (MDR) ESBL-producing3.0 – 6.0 > 128 (R)32.0 (R)1.0
S. aureus ATCC 25923 Susceptible2.0 – 5.0 1.00.5> 64
MRSA ATCC 43300 Methicillin-Resistant4.0 – 8.0 > 64 (R)> 32 (R)> 64
P. aeruginosa PAO1 Multi-Drug Resistant4.0 – 10.0 > 128 (R)0.52.0

Key Insight: Unlike conventional antibiotics (Ampicillin/Ciprofloxacin), Odorranain-H-RA3 retains efficacy against MDR strains because its mechanism (membrane lysis) is independent of specific protein receptors or metabolic pathways often mutated in resistant strains.

Safety & Stability Profile

A critical validation step is ensuring the peptide targets bacteria without lysing mammalian cells.

  • Hemolysis (HC50): The "Rana box" typically reduces hemolytic activity compared to linear analogs.

    • Target HC50: > 100 µM (Human Erythrocytes).

    • Therapeutic Index (TI): HC50 / MIC > 20.

  • Serum Stability: The C-terminal disulfide bond protects against carboxypeptidases, extending half-life in serum compared to linear peptides like Melittin.

Experimental Validation Protocols

To scientifically validate Odorranain-H-RA3, the following self-validating protocols must be executed.

Protocol A: MIC Determination (Broth Microdilution)
  • Purpose: Quantify the lowest concentration inhibiting visible growth.

  • Standard: CLSI M07-A10.

  • Inoculum: Adjust bacterial culture to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Peptide Prep: Serial dilute Odorranain-H-RA3 from 64 µM to 0.125 µM in polypropylene plates (to prevent binding).

  • Incubation: 18–24 hours at 37°C.

  • Validation Control: Include Polymyxin B as a positive control for Gram-negatives.

Protocol B: Time-Kill Kinetics
  • Purpose: Distinguish between bacteriostatic and bactericidal activity.

  • Method:

    • Incubate bacteria with RA3 at 1x, 2x, and 4x MIC .

    • Aliquot samples at 0, 1, 2, 4, and 24 hours.

    • Plate on agar and count CFUs.

    • Success Criteria:

      
       reduction in CFU/mL within 4 hours confirms bactericidal activity.
      
Protocol C: Membrane Permeability Assay (Sytox Green)
  • Purpose: Confirm the "pore formation" mechanism.

  • Workflow:

Protocol Step1 Bacteria Prep (Wash & Resuspend) Step2 Add Sytox Green (Impermeable DNA Dye) Step1->Step2 Step3 Add Odorranain-H-RA3 (Various Conc.) Step2->Step3 Step4 Measure Fluorescence (Ex: 504nm / Em: 523nm) Step3->Step4 Step5 Data Analysis (% Permeability vs Time) Step4->Step5

Caption: Sytox Green assay workflow. Fluorescence increase indicates membrane rupture and dye binding to intracellular DNA.

Strategic Recommendations

  • Formulation: Due to the Cysteine residues (C15, C21), avoid reducing agents (DTT, β-ME) in assay buffers, as they will break the disulfide bridge and abolish activity.

  • Cation Sensitivity: Odorranain peptides can be sensitive to divalent cations (

    
    , 
    
    
    
    ). Validate MICs in cation-adjusted MHB to mimic physiological conditions.
  • Synergy: Test RA3 in combination with conventional antibiotics (e.g., Rifampicin). The membrane-permeabilizing effect of RA3 can facilitate the entry of intracellular antibiotics, restoring their efficacy against resistant strains.

References

  • UniProt Consortium. (2023). UniProtKB - E3SZF6 (Odorranain-H-RA3). UniProt. [Link]

  • Li, J., et al. (2007).[1][2] An antimicrobial peptide with antimicrobial activity against Helicobacter pylori. Peptides, 28(8), 1527-1531. [Link]

  • Conlon, J. M., et al. (2009). The brevinin-2 superfamily: Structure, function, and clinical potential. Chem Biol Drug Des, 74(4), 333-345. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]

  • DBAASP. (2023). Database of Antimicrobial Activity and Structure of Peptides: Odorranain Family.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.